molecular formula C6H12O3 B057638 Ethyl 2-Hydroxybutyrate CAS No. 52089-54-0

Ethyl 2-Hydroxybutyrate

Cat. No.: B057638
CAS No.: 52089-54-0
M. Wt: 132.16 g/mol
InChI Key: KWWOQRSLYPHAMK-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxybutanoate is a high-purity ester of significant interest in chemical and sensory research. Its primary application lies in the field of flavor and fragrance chemistry, where it serves as a key reference standard and aroma constituent. This compound is characterized by a fruity, sweet, and buttery odor, reminiscent of fresh fruit and dairy products, making it essential for the analytical profiling and reconstruction of complex aromas in food science, beverage development, and perfumery research. Beyond its sensory properties, Ethyl 2-hydroxybutanoate is a valuable intermediate in organic synthesis. The presence of both an ester and a hydroxyl group on the alpha carbon provides a versatile handle for further chemical transformations, including esterifications, transesterifications, and the synthesis of more complex chiral molecules. Researchers utilize it to study reaction mechanisms involving hydroxy esters and to develop novel synthetic methodologies. Available at a high level of purity, this compound is ideal for use as an analytical standard in gas chromatography (GC) and mass spectrometry (MS), ensuring accurate quantification and identification in complex mixtures. It is supplied For Research Use Only, strictly for application in laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-3-5(7)6(8)9-4-2/h5,7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWWOQRSLYPHAMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90334629
Record name Ethyl 2-Hydroxybutyrate
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Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52089-54-0
Record name Ethyl 2-hydroxybutanoate
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Record name Ethyl 2-Hydroxybutyrate
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Record name Butanoic acid, 2-hydroxy-, ethyl ester
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Foundational & Exploratory

Ethyl 2-Hydroxybutyrate physicochemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of Ethyl 2-Hydroxybutyrate

Introduction

This compound (CAS No: 52089-54-0), also known as 2-Hydroxybutyric acid ethyl ester, is an organic compound with the chemical formula C₆H₁₂O₃.[1][2][3] It is a colorless liquid at room temperature.[1][4] This ester is recognized for its utility as a reagent and solvent in organic synthesis and serves as an intermediate in the production of pharmaceuticals, cosmetics, and fragrances.[1][4] Its molecular structure contains a hydroxyl group and an ester functional group, which significantly influence its physicochemical properties and reactivity.

Physicochemical Properties

The core physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, application in synthetic chemistry, and for predicting its behavior in various chemical and biological systems.

PropertyValueSource(s)
Molecular Formula C₆H₁₂O₃[1][2][5]
Molecular Weight 132.16 g/mol [1][2][5]
Appearance Colorless to almost colorless clear liquid[1]
Boiling Point 167 °C (at 760 mmHg)[1][6]
Density 1.01 g/cm³ (at 20°C)[1]
Refractive Index 1.4160 to 1.4200 (at 20°C)[1]
Solubility Soluble in water, alcohol, and ether[1][4][6]
Water: 159,200 mg/L (at 25 °C, est.)[6]
Vapor Pressure 0.574 mmHg (at 25 °C, est.)[6]
Flash Point 62.7 °C / 145 °F (TCC, est.)[6]
pKa 13.21 ± 0.20 (Predicted)[1]
logP (o/w) 0.344 (est.)[6]

Molecular Structure and Physicochemical Relationships

The properties of this compound are directly linked to its molecular structure. The presence of a chiral center at the second carbon, a hydroxyl group, an ester group, and an ethyl chain dictates its polarity, solubility, and boiling point.

G cluster_structure Molecular Structure: this compound cluster_groups Key Functional Groups cluster_properties Influence on Physicochemical Properties struct      H      | CH3-CH2-C-C(=O)O-CH2-CH3      |      OH hydroxyl Hydroxyl (-OH) ester Ester (-COO-) alkyl Alkyl Chains (Ethyl) solubility High Water Solubility Hydrogen Bonding hydroxyl->solubility polarity Polarity hydroxyl->polarity ester->polarity nonpolar Non-polar Character Lipophilicity alkyl->nonpolar bp High Boiling Point solubility->bp

Caption: Relationship between functional groups and properties of this compound.

Experimental Protocols

The determination of the physicochemical properties listed above involves standardized laboratory procedures. Below are detailed methodologies for key experiments.

Determination of Boiling Point (Micro-Reflux Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[7] For small sample volumes, a micro-boiling point determination is effective.[8]

Apparatus:

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., aluminum block on a hot plate or Thiele tube with oil)[8]

  • Clamps and stand

Procedure:

  • Sample Preparation: Place a few milliliters of this compound into the small test tube.[9]

  • Capillary Insertion: Place the capillary tube into the test tube with its open end down.[9]

  • Assembly: Secure the test tube to a stand. Immerse a thermometer into the liquid, ensuring the bulb is near the center of the sample.[9] If using a Thiele tube, attach the test tube to the thermometer.

  • Heating: Gently heat the apparatus.[8] Initially, trapped air will be expelled from the capillary tube. As the temperature nears the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary.[8]

  • Observation: When a steady stream of bubbles is observed, stop heating. The liquid will begin to cool.

  • Measurement: The boiling point is the temperature recorded at the exact moment the bubbling stops and the liquid just begins to enter the capillary tube.[8] At this point, the vapor pressure inside the capillary equals the external pressure.

Determination of Density

Density is the mass of a substance per unit volume.[10] It is typically measured in g/mL or g/cm³ for liquids.

Apparatus:

  • Graduated cylinder (e.g., 10 mL or 25 mL)

  • Electronic balance (accurate to at least 0.01 g)

  • Thermometer

Procedure:

  • Mass of Cylinder: Measure and record the mass of a clean, dry graduated cylinder using the electronic balance.[11]

  • Volume Measurement: Carefully add a specific volume of this compound (e.g., 10.0 mL) to the graduated cylinder. Read the volume from the bottom of the meniscus.[11]

  • Mass of Liquid and Cylinder: Place the graduated cylinder containing the liquid on the balance and record the total mass.[11]

  • Temperature: Measure and record the temperature of the liquid, as density is temperature-dependent.

  • Calculation:

    • Subtract the mass of the empty cylinder from the total mass to find the mass of the liquid.[11]

    • Calculate the density using the formula: Density = Mass / Volume .[10]

  • Replication: Repeat the procedure two more times and calculate the average density for improved accuracy.[11]

Determination of Solubility (Qualitative & Quantitative)

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[12]

Apparatus:

  • Test tubes with stoppers

  • Graduated cylinder or pipette

  • Balance

  • Spatula

  • Constant temperature bath (optional, for precise measurements)

Procedure:

  • Solvent Preparation: Measure a precise volume of the solvent (e.g., 10.0 mL of distilled water) and place it in a test tube.[12]

  • Maintain Temperature: Ensure the solvent is at the desired, constant temperature (e.g., 25°C). A water bath can be used for this.[12]

  • Solute Addition: Add a small, pre-weighed amount of this compound to the test tube.

  • Dissolution: Stopper the test tube and shake vigorously to facilitate dissolution.[12] Observe if the solute dissolves completely.

  • Saturation Point: Continue adding small, known quantities of the solute, shaking after each addition, until a point is reached where no more solute dissolves, and a separate phase (undissolved liquid) persists.[12] This indicates the solution is saturated.

  • Calculation: Calculate the total mass of the solute that dissolved in the known volume of the solvent. Express the solubility in units such as g/100 mL or mg/L.

References

Spectroscopic Profile of Ethyl 2-Hydroxybutyrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for Ethyl 2-Hydroxybutyrate (also known as Ethyl 2-hydroxybutanoate). The information presented herein is essential for the identification, characterization, and quality control of this compound in research, development, and manufacturing settings. This guide includes tabulated summaries of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols, and a workflow diagram for spectroscopic analysis.

Spectroscopic Data Summary

The following tables provide a consolidated summary of the available spectroscopic data for this compound. This information is critical for the structural elucidation and purity assessment of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
-CH₃ (Butyrate chain)0.9Triplet7.4
-CH₂- (Butyrate chain)1.7Multiplet
-CH(OH)-4.1Triplet6.5
-OHBroad Singlet
-O-CH₂- (Ethyl ester)4.2Quartet7.1
-O-CH₂-CH₃ (Ethyl ester)1.3Triplet7.1

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
-C H₃ (Butyrate chain)~10
-C H₂- (Butyrate chain)~28
-C H(OH)-~70
-C =O (Ester)~175
-O-C H₂- (Ethyl ester)~61
-O-CH₂-C H₃ (Ethyl ester)~14
Infrared (IR) Spectroscopy

The infrared spectrum of this compound is characterized by the presence of key functional groups, including the hydroxyl (-OH) and ester (C=O) moieties.

Table 3: Key Infrared (IR) Absorption Bands for this compound

Functional Group Vibrational Mode Characteristic Absorption (cm⁻¹)
O-H (Alcohol)Stretching, H-bonded3600-3200 (broad)
C-H (Aliphatic)Stretching3000-2850
C=O (Ester)Stretching1750-1735
C-O (Ester)Stretching1300-1000
Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in a characteristic fragmentation pattern that is invaluable for its identification. The data presented is for (R)-ethyl 2-hydroxybutanoate (B1229357), a stereoisomer with an identical mass spectrum under standard achiral GC-MS conditions.[1]

Table 4: Key Mass Spectrometry Data for this compound

m/z Relative Intensity (%) Proposed Fragment Ion
132< 1[M]⁺ (Molecular Ion)
117~ 10[M - CH₃]⁺
103~ 20[M - C₂H₅]⁺
88~ 100[M - C₂H₄O]⁺ (from McLafferty rearrangement)
75~ 85[HO=C(OH)CH₂CH₃]⁺
59~ 95[C₂H₅O=C=O]⁺
45~ 70[C₂H₅O]⁺

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data. The following sections outline the methodologies for NMR, IR, and MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Cap the NMR tube and gently invert several times to ensure a homogeneous solution.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Sequence: Standard single-pulse sequence.

  • Number of Scans: 16-32 scans to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay: 1-5 seconds between scans to ensure full spin relaxation.

  • Spectral Width: Typically -2 to 12 ppm.

  • Temperature: 298 K (25 °C).

¹³C NMR Acquisition:

  • Spectrometer: Same instrument as for ¹H NMR, operating at the corresponding ¹³C frequency (e.g., 100 MHz for a 400 MHz spectrometer).

  • Pulse Sequence: Standard proton-decoupled pulse sequence.

  • Number of Scans: 1024 or more scans are typically required due to the low natural abundance of the ¹³C isotope.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: Typically 0 to 200 ppm.

  • Temperature: 298 K (25 °C).

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal (e.g., diamond) of the FTIR spectrometer is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Acquire a background spectrum of the clean, empty ATR crystal.

  • Place a single drop of neat this compound directly onto the center of the ATR crystal to completely cover the sampling area.

  • Lower the ATR press to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Presentation: Transmittance or Absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as ethyl acetate (B1210297) or dichloromethane.

  • If necessary, filter the solution to remove any particulate matter.

  • Transfer the solution to a GC autosampler vial.

GC-MS System and Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Mass Spectrometer: Agilent 5975C or equivalent single quadrupole mass selective detector.

  • Column: HP-5ms (or equivalent) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[2]

  • Injector: Split/splitless injector, operated in splitless mode.[2]

  • Injector Temperature: 250 °C.[2]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: Maintain at 250 °C for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.[2]

    • Mass Range: m/z 40-300.

    • Source Temperature: 230 °C.[2]

    • Quadrupole Temperature: 150 °C.[2]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical entity such as this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent (+ TMS) Sample->Prep_NMR Prep_IR Neat Liquid Sample Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer Prep_IR->IR_Acq MS_Acq GC-MS System Prep_MS->MS_Acq Proc_NMR Fourier Transform Phase & Baseline Correction NMR_Acq->Proc_NMR Proc_IR Background Subtraction IR_Acq->Proc_IR Proc_MS Chromatogram Integration Mass Spectrum Extraction MS_Acq->Proc_MS Analysis_NMR Chemical Shift Analysis Coupling Constant Determination Structural Assignment Proc_NMR->Analysis_NMR Analysis_IR Functional Group Identification Proc_IR->Analysis_IR Analysis_MS Fragmentation Pattern Analysis Molecular Weight Confirmation Proc_MS->Analysis_MS Final_Report Comprehensive Spectroscopic Report Analysis_NMR->Final_Report Analysis_IR->Final_Report Analysis_MS->Final_Report

Caption: A logical workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the 1H NMR Spectrum of Ethyl 2-Hydroxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the 1H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 2-Hydroxybutyrate. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document details the expected spectral data, a standard experimental protocol for data acquisition, and visual representations of molecular structure and experimental workflows.

Predicted 1H NMR Spectral Data

The 1H NMR spectrum of this compound is characterized by distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are influenced by the electronegativity of adjacent atoms and the overall electronic structure. The multiplicity, or splitting pattern, of each signal is a result of spin-spin coupling with neighboring protons and follows the n+1 rule. The integration of each signal is proportional to the number of protons it represents.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
a (CH3 of ethyl ester)~1.25Triplet (t)3H~7.1
b (CH2 of ethyl ester)~4.20Quartet (q)2H~7.1
c (CH of butyrate)~4.05Triplet (t)1H~6.5
d (OH)VariableSinglet (s, broad)1HN/A
e (CH2 of butyrate)~1.70Quintet (or p)2H~7.0
f (CH3 of butyrate)~0.95Triplet (t)3H~7.4

Note: The chemical shift of the hydroxyl proton (d) is highly variable and depends on factors such as solvent, concentration, and temperature. It may also undergo exchange with deuterium (B1214612) if a deuterated solvent containing D2O is used, leading to its disappearance from the spectrum.

Experimental Protocols

The following section outlines a standard procedure for the acquisition of a 1H NMR spectrum of a liquid sample such as this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-20 mg of this compound into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar organic compounds.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample. Gently vortex or sonicate the mixture to ensure complete dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube. If any solid particles are present, filter the solution through a small plug of glass wool in the pipette.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Spectrometer Setup and Data Acquisition
  • Instrument Insertion: Wipe the exterior of the NMR tube clean and carefully insert it into the spinner turbine, ensuring it is set to the correct depth using a depth gauge. Place the sample in the NMR spectrometer.

  • Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp, symmetrical peaks.

  • Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans, pulse width, and acquisition time. For a routine 1H NMR spectrum of a sample at this concentration, 8 to 16 scans are typically sufficient.

  • Data Acquisition: Acquire the Free Induction Decay (FID) data.

  • Data Processing: Perform a Fourier transform on the FID to obtain the frequency-domain NMR spectrum. Phase and baseline corrections are then applied to the spectrum.

  • Data Analysis: Integrate the peaks and determine the chemical shifts, multiplicities, and coupling constants of all signals.

Visualizations

The following diagrams illustrate the structural relationships and experimental workflow associated with the 1H NMR analysis of this compound.

Figure 1: Spin-Spin Coupling in this compound

G Figure 2: 1H NMR Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_base Phase and Baseline Correction ft->phase_base analyze Integration and Peak Picking phase_base->analyze structure Structure Elucidation analyze->structure

Figure 2: 1H NMR Experimental Workflow

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Ethyl 2-Hydroxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation of ethyl 2-hydroxybutyrate (CAS 52089-54-0). This compound, a valuable chiral building block in organic synthesis, presents a characteristic fragmentation pattern crucial for its identification and structural elucidation. This document outlines the key mass spectral data, a detailed experimental protocol for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS), and a proposed fragmentation pathway supported by established principles of mass spectrometry. The information herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who utilize mass spectrometry for the characterization of small organic molecules.

Mass Spectral Data

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions that provide significant structural information. The molecular ion peak is often of low intensity, a common feature for aliphatic esters and alcohols. The base peak and other significant fragments arise from specific cleavage events, which are detailed in the fragmentation pathway section.

The quantitative data from the mass spectrum of this compound, as cataloged in the NIST Mass Spectrometry Data Center, is summarized below.

m/z (Mass-to-Charge Ratio)Relative Abundance (%)Proposed Fragment Ion
29Moderate[C2H5]+
45High[C2H5O]+ or [COOH]+
59High[C2H3O2]+
73High[M - C2H5O]+ or [M - COOH]+
87Moderate[M - C2H5O]+•
103Low[M - C2H5]+
132Low[C6H12O3]+• (Molecular Ion)

Experimental Protocols

The following is a representative Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of this compound. This protocol is synthesized from standard methods for the analysis of similar ethyl esters.

Sample Preparation

Samples containing this compound should be dissolved in a high-purity volatile solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) to a final concentration of approximately 10-100 µg/mL.

Gas Chromatography (GC) Conditions
  • Instrument: Agilent 7890A Gas Chromatograph or equivalent.

  • Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector: Split/splitless injector, operated in splitless mode.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 1 minute.

    • Ramp: Increase to 220°C at a rate of 10°C/min.

    • Final hold: Maintain at 220°C for 5 minutes.

Mass Spectrometry (MS) Conditions
  • Instrument: Agilent 5975C Mass Selective Detector or equivalent.

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 20-200.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Transfer Line Temperature: 280°C.

Fragmentation Pathway

The fragmentation of this compound upon electron ionization can be rationalized through a series of characteristic cleavage reactions, primarily alpha-cleavages and rearrangements common to esters and alcohols.

fragmentation_pathway M This compound [M]+• m/z 132 frag103 [M - C2H5]+ m/z 103 M->frag103 - •C2H5 frag87 [M - OCH2CH3]+• m/z 87 M->frag87 - •OCH2CH3 frag73 [M - COOCH2CH3]+ m/z 59 M->frag73 - •COOCH2CH3 frag29 [C2H5]+ m/z 29 M->frag29 frag59 [C2H3O2]+ m/z 59 frag87->frag59 - C2H4 frag45 [COOH]+ m/z 45 frag73->frag45 - C2H4

Proposed EI fragmentation pathway for this compound.

The fragmentation is initiated by the ionization of the molecule to form the molecular ion ([M]+•) at m/z 132. The significant peak at m/z 103 results from the loss of an ethyl radical from the ester group. Alpha-cleavage adjacent to the hydroxyl group leads to the formation of the ion at m/z 87 through the loss of an ethoxy radical. The ion at m/z 59 is proposed to arise from the loss of a carboethoxy radical. Further fragmentation can lead to the formation of smaller ions such as m/z 45 and 29.

The Natural Occurrence of Ethyl 2-Hydroxybutyrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 2-hydroxybutyrate is an organic compound and an ester that contributes to the sensory profile of various fermented foods and beverages. As a volatile organic compound, its presence, even at trace concentrations, can significantly impact the aroma and flavor characteristics of the final product. This technical guide provides an in-depth overview of the natural occurrence of this compound, its biosynthetic pathways, and the analytical methodologies used for its detection and quantification. This document is intended for researchers, scientists, and professionals involved in drug development, food science, and biotechnology.

Natural Occurrence

This compound is primarily found in fermented products, where it is synthesized by microorganisms as a secondary metabolite. Its presence has been noted in a variety of alcoholic beverages and other fermented foods.

Quantitative Data on Related Hydroxy Esters in Wine

While specific quantitative data for this compound is not extensively documented in the provided search results, data for structurally similar and isomeric compounds like ethyl 3-hydroxybutanoate and ethyl 2-hydroxy-4-methylpentanoate (B1259815) are available and presented below for comparative context. These compounds also contribute to the fruity and aromatic profiles of wines.

CompoundWine TypeAverage Concentration (µg/L)Enantiomeric Ratio (S/R or R/S)Source
Ethyl 3-hydroxybutanoateRed Wine~ 450 (± 150)~ 75:25 (S/R)[1]
Ethyl 2-hydroxy-4-methylpentanoateRed Wine~ 400~ 95:5 (R/S)[2]

Biosynthesis of this compound

The formation of this compound in nature is predominantly a result of microbial metabolism, particularly by yeast such as Saccharomyces cerevisiae, during fermentation.[3] The biosynthesis involves the esterification of 2-hydroxybutyric acid with ethanol. The precursor, 2-hydroxybutyric acid, is an intermediate in amino acid metabolism.

The general pathway involves the conversion of glucose into pyruvate (B1213749) through glycolysis. Pyruvate can then be converted into various intermediates of the Krebs cycle or amino acid biosynthetic pathways. Threonine, an essential amino acid, can be deaminated and reduced to form 2-hydroxybutyric acid. Finally, through an esterification reaction catalyzed by yeast esterases, 2-hydroxybutyric acid reacts with ethanol, which is abundantly present during fermentation, to form this compound.

G Biosynthetic Pathway of this compound Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Threonine Threonine Pyruvate->Threonine Amino Acid Biosynthesis alpha_Ketobutyrate α-Ketobutyrate Threonine->alpha_Ketobutyrate Deamination two_Hydroxybutyric_Acid 2-Hydroxybutyric Acid alpha_Ketobutyrate->two_Hydroxybutyric_Acid Reduction Ethyl_2_Hydroxybutyrate This compound two_Hydroxybutyric_Acid->Ethyl_2_Hydroxybutyrate Ethanol Ethanol Ethanol->Ethyl_2_Hydroxybutyrate Yeast_Esterases Yeast Esterases Yeast_Esterases->Ethyl_2_Hydroxybutyrate

A simplified diagram of the biosynthetic pathway of this compound.

Experimental Protocols

The detection and quantification of this compound in complex matrices like food and beverages require sensitive and selective analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed method due to its ability to separate volatile compounds and provide structural information for their identification.

Sample Preparation: Liquid-Liquid Extraction

A common method for extracting this compound from a liquid matrix is liquid-liquid extraction (LLE).

  • Sample Collection: Obtain a representative sample of the fermented beverage or food.

  • Internal Standard Addition: Spike the sample with a known concentration of an internal standard (e.g., a deuterated analog of the analyte) to correct for extraction losses and matrix effects.

  • Extraction: Add an immiscible organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to the sample.[4]

  • Mixing: Vortex or shake the mixture vigorously to facilitate the transfer of the analyte from the aqueous phase to the organic phase.

  • Phase Separation: Centrifuge the mixture to achieve a clear separation of the aqueous and organic layers.

  • Collection: Carefully collect the organic layer containing the analyte.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen to concentrate the extract.

  • Derivatization (Optional): For improved chromatographic performance and sensitivity, the hydroxyl group of this compound can be derivatized, for example, through silylation using reagents like BSFTA + 1% TMCS.[5]

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Injection: Inject a small volume (e.g., 1-2 µL) of the prepared extract into the GC inlet.

  • Separation: The separation is typically performed on a capillary column with a suitable stationary phase (e.g., a wax column or a chiral column for enantiomeric separation).[4][6] The oven temperature is programmed to ramp up to elute the compounds based on their boiling points and interaction with the stationary phase.

  • Ionization: As the compounds elute from the GC column, they enter the mass spectrometer's ion source, where they are ionized, typically by electron impact (EI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

  • Quantification: The concentration of this compound is determined by comparing the peak area of the analyte to that of the internal standard and referencing a calibration curve.

G Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis (GC-MS) cluster_data Data Analysis Sample_Collection Sample Collection Internal_Standard Internal Standard Addition Sample_Collection->Internal_Standard LLE Liquid-Liquid Extraction Internal_Standard->LLE Concentration Concentration LLE->Concentration Derivatization Derivatization (Optional) Concentration->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Chromatographic_Separation Chromatographic Separation GC_Injection->Chromatographic_Separation MS_Ionization MS Ionization Chromatographic_Separation->MS_Ionization Mass_Analysis Mass Analysis MS_Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Quantification Quantification Detection->Quantification Identification Identification Detection->Identification

A flowchart illustrating the typical experimental workflow for the analysis of this compound.

Conclusion

This compound is a naturally occurring ester found in fermented products, contributing to their characteristic aromas. Its biosynthesis is intricately linked to the metabolic activities of microorganisms, particularly yeast, during fermentation. The analysis of this compound in complex matrices relies on robust sample preparation techniques, such as liquid-liquid extraction, followed by sensitive instrumental methods like GC-MS. Further research into the precise quantification of this compound in a wider range of natural products and the elucidation of the specific enzymatic activities governing its formation will provide a deeper understanding of its role in food and beverage chemistry.

References

Ethyl 2-Hydroxybutyrate: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for Ethyl 2-Hydroxybutyrate, a key intermediate in various synthetic processes. The following sections detail the physical and chemical properties, hazard classifications, handling and storage procedures, and emergency protocols.

Core Safety and Physical Properties

A thorough understanding of the fundamental properties of this compound is essential for its safe handling. The quantitative data is summarized in the table below for clarity and easy reference.

PropertyValueSource(s)
Molecular Formula C₆H₁₂O₃[1][2][3]
Molecular Weight 132.16 g/mol [1][2][3]
Appearance Colorless liquid[4]
Odor Odorless[4]
Boiling Point 170 °C / 338 °F[4]
Flash Point 64 °C / 147.2 °F[4]
Solubility Soluble in water[5]
Synonyms Ethyl 2-hydroxybutanoate, Butanoic acid, 2-hydroxy-, ethyl ester[1][3]

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized below.

Hazard ClassGHS CategoryHazard Statement
Flammable liquidsCategory 4H227: Combustible liquid
Skin corrosion/irritationCategory 2H315: Causes skin irritation
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposure; Respiratory tract irritationCategory 3H335: May cause respiratory irritation
Acute toxicity, oralCategory 4H302: Harmful if swallowed
Acute toxicity, dermalCategory 4H312: Harmful in contact with skin
Acute toxicity, inhalationCategory 4H332: Harmful if inhaled

Source:[1][2]

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of chemicals like this compound are standardized to ensure reproducibility and reliability of data. While specific study reports for this compound are not publicly available, the methodologies follow established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

1. Skin Irritation/Corrosion (OECD Test Guideline 439): This in vitro test uses reconstructed human epidermis (RhE) models that mimic the biochemical and physiological properties of human skin. The test substance is applied topically to the tissue surface. After a specific exposure and post-incubation period, cell viability is measured, typically using an MTT assay. A reduction in cell viability below a certain threshold indicates that the substance is an irritant.[6][7]

2. Acute Eye Irritation/Corrosion (OECD Test Guideline 492): For the assessment of eye irritation potential, in vitro methods using reconstructed human cornea-like epithelial (RhCE) models are employed. The test chemical is applied to the epithelial surface, and after a defined exposure and post-incubation period, the extent of cell damage is evaluated by measuring cell viability. This method helps to identify substances that can cause serious eye damage or irritation.

3. Acute Oral, Dermal, and Inhalation Toxicity (OECD Test Guidelines 420, 402, 403): The determination of acute toxicity, often expressed as an LD50 (lethal dose for 50% of a test population) or LC50 (lethal concentration for 50% of a test population), involves administering the substance to laboratory animals (typically rats or mice) via the relevant route of exposure (oral, dermal, or inhalation). The animals are observed for a set period, and the dose or concentration that causes mortality in 50% of the animals is calculated. These studies are conducted in a stepwise manner to minimize the number of animals used.

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to minimize risks associated with this compound.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[2]

  • Ensure eyewash stations and safety showers are readily accessible.[2]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[2]

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[2]

  • Respiratory Protection: If working outside a fume hood or if vapors are present, use a NIOSH-approved respirator with an organic vapor cartridge.

Handling Procedures:

  • Avoid breathing dust, vapor, mist, or gas.[2]

  • Avoid contact with skin and eyes.[2]

  • Keep away from heat, sparks, and open flames.[8]

  • Use only non-sparking tools.

  • Take precautionary measures against static discharge.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][8]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[8]

Emergency and First Aid Procedures

In the event of exposure or a spill, follow these first aid and emergency measures promptly.

First Aid Measures:

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.[2]

  • Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[2]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[2]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water. Call a poison center or doctor/physician if you feel unwell.[2]

Spill Response:

  • Small Spills: Absorb the spill with an inert material (e.g., sand, vermiculite). Place the absorbed material into a suitable, closed container for disposal.[2]

  • Large Spills: Evacuate the area. Remove all sources of ignition. Ventilate the area. Prevent the spill from entering drains. Contain the spill and collect it with a non-combustible absorbent material.

Visual Guides

The following diagrams illustrate key safety workflows and procedures for handling this compound.

G General Laboratory Safety Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Assess Risks Assess Chemical Hazards and Risks Select PPE Select Appropriate PPE (Gloves, Goggles, etc.) Assess Risks->Select PPE Prepare Work Area Ensure Proper Ventilation (Fume Hood) Select PPE->Prepare Work Area Handle Chemical Handle this compound with Care Prepare Work Area->Handle Chemical Decontaminate Decontaminate Work Surfaces and Equipment Handle Chemical->Decontaminate Dispose Waste Dispose of Waste According to Regulations Decontaminate->Dispose Waste Store Properly Store in a Cool, Dry, Well-Ventilated Area Dispose Waste->Store Properly

Caption: General laboratory safety workflow for handling chemicals.

G First Aid for this compound Exposure cluster_routes Routes of Exposure Exposure Exposure Inhalation Inhalation Exposure->Inhalation Skin Contact Skin Contact Exposure->Skin Contact Eye Contact Eye Contact Exposure->Eye Contact Ingestion Ingestion Exposure->Ingestion Move to Fresh Air Move to Fresh Air Inhalation->Move to Fresh Air Action Remove Contaminated Clothing Remove Contaminated Clothing Skin Contact->Remove Contaminated Clothing Action Rinse with Water for 15 min Rinse with Water for 15 min Eye Contact->Rinse with Water for 15 min Action Do NOT Induce Vomiting Do NOT Induce Vomiting Ingestion->Do NOT Induce Vomiting Action Seek Medical Attention if\nSymptoms Persist Seek Medical Attention if Symptoms Persist Move to Fresh Air->Seek Medical Attention if\nSymptoms Persist Wash with Soap and Water Wash with Soap and Water Remove Contaminated Clothing->Wash with Soap and Water Seek Medical Attention\nif Irritation Occurs Seek Medical Attention if Irritation Occurs Wash with Soap and Water->Seek Medical Attention\nif Irritation Occurs Remove Contact Lenses Remove Contact Lenses Rinse with Water for 15 min->Remove Contact Lenses Seek Immediate\nMedical Attention Seek Immediate Medical Attention Remove Contact Lenses->Seek Immediate\nMedical Attention Rinse Mouth with Water Rinse Mouth with Water Do NOT Induce Vomiting->Rinse Mouth with Water Rinse Mouth with Water->Seek Immediate\nMedical Attention

Caption: First aid procedures for different routes of exposure.

References

Ethyl 2-hydroxybutanoate: A Toxicological Profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-hydroxybutanoate (B1229357) (CAS No. 52089-54-0) is an ester of 2-hydroxybutanoic acid and ethanol. It is a colorless liquid with a fruity odor, finding applications in the flavor and fragrance industries. As with any chemical compound intended for use in consumer products or as an intermediate in pharmaceutical manufacturing, a thorough understanding of its toxicological profile is essential for ensuring human safety. This technical guide provides a comprehensive overview of the available toxicological data for Ethyl 2-hydroxybutanoate, including acute toxicity, irritation potential, and genotoxicity. Due to a lack of extensive direct testing on Ethyl 2-hydroxybutanoate, this guide incorporates data from structurally similar compounds, primarily ethyl lactate, to provide a conservative assessment of its potential hazards.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects of a substance that result from a single exposure or multiple exposures in a short period (usually 24 hours). The primary endpoints are the LD50 (lethal dose, 50%) for oral and dermal routes and the LC50 (lethal concentration, 50%) for the inhalation route.

Table 1: Acute Toxicity Data (Read-Across from Ethyl Lactate)

EndpointSpeciesRouteValueReference
LD50RatOral> 5000 mg/kg bw[2]
LD50RabbitDermal> 5000 mg/kg bw[2]
LC50RatInhalation> 5.4 mg/L (4 hours)[2]

Experimental Protocols

  • Acute Oral Toxicity (as per OECD Guideline 423): The test substance is administered in a single dose to a group of fasted animals, typically rats. The animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of 14 days. A limit test at 2000 mg/kg or 5000 mg/kg is often employed for substances with expected low toxicity.

  • Acute Dermal Toxicity (as per OECD Guideline 402): A single dose of the substance is applied to a shaved area of the skin of the test animal (e.g., rabbit or rat) for 24 hours. The application site is then cleansed, and the animals are observed for 14 days for signs of toxicity and mortality.

  • Acute Inhalation Toxicity (as per OECD Guideline 403): Animals are exposed to the test substance as a gas, vapor, or aerosol in a chamber for a defined period (typically 4 hours). Observations for toxicity and mortality are conducted for 14 days post-exposure.

Irritation and Sensitization

Irritation studies evaluate the potential of a substance to cause reversible inflammatory effects on the skin and eyes. Sensitization studies assess the potential for a substance to induce an allergic response after repeated contact.

Globally Harmonized System (GHS) classifications for Ethyl 2-hydroxybutanoate indicate that it is a skin and eye irritant and may cause respiratory irritation.[3][4]

Table 2: Irritation Potential

EndpointClassificationNotes
Skin IrritationCauses skin irritation (Category 2)Based on GHS classifications.[3][4]
Eye IrritationCauses serious eye irritation (Category 2A)Based on GHS classifications.[3][4]
Respiratory IrritationMay cause respiratory irritation (Category 3)Based on GHS classifications.[3][4]

Experimental Protocols

  • Acute Dermal Irritation/Corrosion (as per OECD Guideline 404): A small amount of the test substance is applied to a patch of shaved skin on a single animal (typically a rabbit). The site is observed for erythema (redness) and edema (swelling) at specified intervals over a period of up to 14 days.

  • Acute Eye Irritation/Corrosion (as per OECD Guideline 405): A single dose of the test substance is instilled into the conjunctival sac of one eye of an animal (usually a rabbit), with the other eye serving as a control. The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis at set intervals.

Genotoxicity

Genotoxicity assays are performed to identify substances that can cause damage to genetic material (DNA), which may lead to cancer or heritable defects.

Experimental Protocols

  • Bacterial Reverse Mutation Test (Ames Test, as per OECD Guideline 471): This in vitro assay uses several strains of bacteria (e.g., Salmonella typhimurium) with pre-existing mutations to assess the ability of a substance to cause gene mutations.

  • In Vitro Mammalian Chromosomal Aberration Test (as per OECD Guideline 473): This test evaluates the potential of a substance to cause structural chromosomal abnormalities in cultured mammalian cells.

  • In Vivo Mammalian Erythrocyte Micronucleus Test (as per OECD Guideline 474): This in vivo assay assesses chromosomal damage or damage to the mitotic apparatus by detecting micronuclei in the erythrocytes of treated animals (usually rodents).

Metabolism

Understanding the metabolic fate of a compound is crucial for assessing its toxicological profile. It is anticipated that Ethyl 2-hydroxybutanoate, being an ester, will be readily hydrolyzed in the body by esterase enzymes.

The primary metabolic pathway is expected to be the hydrolysis of the ester bond to form 2-hydroxybutanoic acid and ethanol. Both of these metabolites are endogenous substances with well-characterized metabolic pathways. Ethanol is primarily metabolized in the liver, while 2-hydroxybutanoic acid can enter various metabolic pathways.

Metabolism Ethyl 2-hydroxybutanoate Ethyl 2-hydroxybutanoate Esterase Esterase Ethyl 2-hydroxybutanoate->Esterase Hydrolysis 2-Hydroxybutanoic Acid 2-Hydroxybutanoic Acid Esterase->2-Hydroxybutanoic Acid Ethanol Ethanol Esterase->Ethanol Metabolic Pathways Metabolic Pathways 2-Hydroxybutanoic Acid->Metabolic Pathways Ethanol->Metabolic Pathways

Figure 1: Proposed metabolic pathway for Ethyl 2-hydroxybutanoate.

Experimental Workflow for Toxicological Assessment

A tiered approach is typically employed for the toxicological assessment of a chemical. This workflow prioritizes in vitro and in silico methods before proceeding to in vivo studies, in line with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).

Experimental_Workflow cluster_0 Tier 1: In Silico & In Vitro cluster_1 Tier 2: In Vitro Irritation cluster_2 Tier 3: In Vivo Acute Toxicity QSAR QSAR Modeling (Toxicity Prediction) Ames Ames Test (Mutagenicity) QSAR->Ames HCS High-Content Screening (Cytotoxicity) Ames->HCS Skin_Irritation Skin Irritation (e.g., EpiDerm™) HCS->Skin_Irritation Eye_Irritation Eye Irritation (e.g., BCOP) Skin_Irritation->Eye_Irritation Acute_Oral Acute Oral Toxicity (OECD 423) Eye_Irritation->Acute_Oral Acute_Dermal Acute Dermal Toxicity (OECD 402) Acute_Oral->Acute_Dermal

Figure 2: Tiered experimental workflow for toxicological assessment.

Conclusion

The available data, largely based on read-across from structurally similar compounds, suggests that Ethyl 2-hydroxybutanoate has a low order of acute toxicity via the oral, dermal, and inhalation routes. It is classified as a skin and eye irritant and may cause respiratory irritation. There is currently a lack of publicly available data on its genotoxic potential, and testing is recommended to complete its safety profile. The expected metabolic pathway involves simple hydrolysis to endogenous compounds. For a definitive risk assessment, further studies conducted directly on Ethyl 2-hydroxybutanoate are warranted. Researchers and drug development professionals should handle this compound with appropriate personal protective equipment, especially to avoid skin and eye contact, and ensure adequate ventilation to minimize inhalation exposure.

References

In-Depth Technical Guide to Racemic Ethyl 2-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and spectral characterization of racemic Ethyl 2-hydroxybutanoate (B1229357). The information is intended to support research and development activities where this molecule is of interest.

Core Properties

The racemic mixture of Ethyl 2-hydroxybutanoate is a colorless to pale yellow liquid.[1] It is an ester derived from 2-hydroxybutanoic acid and ethanol (B145695). Key identifiers and physicochemical properties are summarized below.

Identifiers and Synonyms
Identifier/SynonymValue
IUPAC Name ethyl 2-hydroxybutanoate[2]
CAS Number 52089-54-0[2]
Molecular Formula C₆H₁₂O₃[2]
Molecular Weight 132.16 g/mol [3]
Synonyms Ethyl 2-hydroxybutyrate, 2-Hydroxy-n-butyric acid ethyl ester, Butanoic acid, 2-hydroxy-, ethyl ester[2]
Physicochemical Properties
PropertyValue
Appearance Colorless to pale yellow liquid[1]
Density 1.01 g/cm³[3]
Boiling Point 167 °C (estimated)
Flash Point 62.7 °C (estimated)
Solubility Soluble in organic solvents, limited solubility in water[1]
logP (o/w) 0.344 (estimated)

Spectroscopic Data

The following tables summarize the key spectroscopic data for the characterization of racemic Ethyl 2-hydroxybutanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a definitive, published spectrum for the racemic mixture can be elusive, the following represents a predicted 1H and 13C NMR spectral data based on its structure and data from analogous compounds.

1H NMR Chemical Shift (ppm) Multiplicity Assignment
~4.20Quartet-OCH₂ CH₃
~4.05Triplet-CH (OH)-
~2.50Singlet (broad)-OH
~1.70Multiplet-CH₂CH₃
~1.25Triplet-OCH₂CH₃
~0.90Triplet-CH₂ CH₃
13C NMR Chemical Shift (ppm) Assignment
~175C =O
~70-C H(OH)-
~61-OC H₂CH₃
~27-C H₂CH₃
~14-OCH₂C H₃
~10-CH₂C H₃
Other Spectroscopic Data
Technique Key Features
Infrared (IR) Broad peak at ~3450 cm⁻¹ (O-H stretch), strong peak at ~1730 cm⁻¹ (C=O stretch)
Mass Spectrometry (MS) Molecular Ion (M⁺) at m/z = 132.0786

Experimental Protocols

Synthesis of Racemic Ethyl 2-hydroxybutanoate via Fischer Esterification

This protocol describes a standard laboratory procedure for the synthesis of racemic Ethyl 2-hydroxybutanoate.

Materials:

  • Racemic 2-hydroxybutanoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (catalyst)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Diethyl ether (or other suitable extraction solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve racemic 2-hydroxybutanoic acid in an excess of anhydrous ethanol (e.g., 5-10 molar equivalents).

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the moles of the carboxylic acid) to the solution while stirring.

  • Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-6 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure racemic Ethyl 2-hydroxybutanoate.

Biochemical Relevance

While direct signaling pathways involving Ethyl 2-hydroxybutanoate are not prominently documented, its corresponding carboxylic acid, 2-hydroxybutanoic acid, is a known metabolite. It is classified as a hydroxy fatty acid and is associated with fatty acid metabolism. Esters like Ethyl 2-hydroxybutanoate can be hydrolyzed in biological systems by esterases to yield the corresponding alcohol (ethanol) and carboxylic acid. Therefore, the biochemical significance of Ethyl 2-hydroxybutanoate is likely linked to the metabolic pathways of 2-hydroxybutanoic acid.

Visualizations

The following diagrams illustrate key processes related to Ethyl 2-hydroxybutanoate.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 Racemic 2-hydroxybutanoic acid Reflux Reflux Reactant1->Reflux Reactant2 Anhydrous Ethanol Reactant2->Reflux Catalyst H₂SO₄ (catalyst) Catalyst->Reflux Workup Aqueous Workup (Neutralization & Extraction) Reflux->Workup Purification Fractional Distillation Workup->Purification Product Racemic Ethyl 2-hydroxybutanoate Purification->Product

Caption: Fischer Esterification Synthesis Workflow

Enzymatic_Hydrolysis Substrate Ethyl 2-hydroxybutanoate Enzyme Esterase Substrate->Enzyme Product1 2-hydroxybutanoic acid Enzyme->Product1 Product2 Ethanol Enzyme->Product2

Caption: Enzymatic Hydrolysis of Ethyl 2-hydroxybutanoate

Safety Information

Ethyl 2-hydroxybutanoate is classified as a combustible liquid and may cause skin, eye, and respiratory irritation.[2][3] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be observed when handling this compound.

GHS Hazard Statement Description
H227Combustible liquid[2][3]
H315Causes skin irritation[2][3]
H319Causes serious eye irritation[2][3]
H335May cause respiratory irritation[2][3]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 2-Hydroxybutyrate from Ethyl 2-Oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical synthesis of ethyl 2-hydroxybutyrate via the reduction of ethyl 2-oxobutanoate (B1229078). Two common and effective methods are detailed: reduction by sodium borohydride (B1222165) and catalytic hydrogenation. These protocols are intended to serve as a comprehensive guide for laboratory synthesis, offering insights into reaction setup, execution, and product purification.

Method 1: Reduction with Sodium Borohydride

Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for the conversion of ketones to alcohols.[1][2] It is known for its operational simplicity and safety compared to more reactive hydrides.[3] The ketone in ethyl 2-oxobutanoate is readily reduced, while the ester functional group remains unaffected under standard conditions.[4][5]

Experimental Protocol

Materials:

  • Ethyl 2-oxobutanoate

  • Sodium borohydride (NaBH₄)

  • Methanol (B129727) (anhydrous)

  • Diethyl ether or Ethyl acetate (B1210297) (for extraction)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (optional)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2-oxobutanoate (1.0 eq) in anhydrous methanol (10 volumes). Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: While stirring, slowly add sodium borohydride (1.2 eq) portion-wise to the cooled solution.[4] The addition should be controlled to manage any effervescence.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 2-4 hours.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture again in an ice bath and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution. Be cautious as hydrogen gas may be evolved.

  • Work-up:

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the remaining aqueous residue, add water and extract the product with diethyl ether or ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude this compound.

    • If necessary, the crude product can be purified by silica (B1680970) gel column chromatography using a mixture of hexane (B92381) and ethyl acetate as the eluent.

Method 2: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of ketones. Heterogeneous catalysts, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), are commonly used.[7] This method often provides high yields and purity of the desired alcohol.

Experimental Protocol

Materials:

  • Ethyl 2-oxobutanoate

  • 10% Palladium on carbon (Pd/C) catalyst (5 mol%)

  • Ethanol or Ethyl acetate (solvent)

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)

  • Celite or another filter aid

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation: In a two-necked round-bottom flask, place the 10% Pd/C catalyst under an inert atmosphere of nitrogen or argon.[8]

  • Reaction Setup:

    • Add the solvent (ethanol or ethyl acetate) to the flask containing the catalyst.

    • Add the ethyl 2-oxobutanoate (1.0 eq) to the flask.

  • Hydrogenation:

    • Securely attach a hydrogen-filled balloon to one neck of the flask.

    • Evacuate the flask and backfill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere is replaced with hydrogen.[9]

    • Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (from the balloon).

    • Monitor the reaction by TLC or by observing the consumption of hydrogen.

  • Work-up:

    • Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[8] Wash the filter cake with a small amount of the reaction solvent.

    • Caution: The used catalyst can be pyrophoric. Keep the filter cake wet with water to prevent ignition.[10]

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

    • The product is often of high purity, but can be further purified by distillation or column chromatography if needed.

Data Presentation

ParameterMethod 1: Sodium Borohydride ReductionMethod 2: Catalytic Hydrogenation
Reagent Sodium Borohydride (NaBH₄)Hydrogen (H₂) with 10% Pd/C
Solvent Methanol or EthanolEthanol or Ethyl Acetate
Temperature 0 °C to Room TemperatureRoom Temperature
Pressure AtmosphericAtmospheric (balloon) or higher
Reaction Time 2 - 5 hours4 - 24 hours
Typical Yield 85 - 95%> 90%
Purity (crude) Good to ExcellentExcellent
Work-up Aqueous work-up and extractionFiltration and solvent removal
Key Advantage Operational simplicityHigh purity of crude product

Visualizations

Logical Workflow for Synthesis of this compound

Synthesis_Workflow cluster_start Starting Material cluster_methods Reduction Methods cluster_intermediate Intermediate Stage cluster_end Final Product Ethyl 2-oxobutanoate Ethyl 2-oxobutanoate Method_1 Method 1: Sodium Borohydride Reduction Ethyl 2-oxobutanoate->Method_1 Method_2 Method 2: Catalytic Hydrogenation Ethyl 2-oxobutanoate->Method_2 Work_up Work-up & Purification Method_1->Work_up Method_2->Work_up This compound This compound Work_up->this compound

Caption: Logical workflow for the synthesis of this compound.

Experimental Workflow for Sodium Borohydride Reduction

NaBH4_Reduction_Workflow A Dissolve Ethyl 2-oxobutanoate in Methanol at 0 C B Add NaBH4 portion-wise A->B C Stir at RT (2-4 hours) B->C D Quench with 1 M HCl C->D E Evaporate Methanol D->E F Extract with Diethyl Ether E->F G Wash with NaHCO3 and Brine F->G H Dry over MgSO4 G->H I Evaporate Solvent H->I J This compound (Crude Product) I->J

Caption: Step-by-step workflow for NaBH₄ reduction.

Experimental Workflow for Catalytic Hydrogenation

Catalytic_Hydrogenation_Workflow A Suspend Pd/C in Ethanol under N2 B Add Ethyl 2-oxobutanoate A->B C Evacuate and backfill with H2 (3x) B->C D Stir under H2 balloon at RT C->D E Purge with N2 D->E F Filter through Celite E->F G Wash Celite pad with Ethanol F->G H Evaporate Solvent G->H I This compound (Crude Product) H->I

Caption: Step-by-step workflow for catalytic hydrogenation.

References

Ethyl 2-Hydroxybutyrate: A Versatile Chiral Building Block in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 2-hydroxybutyrate is a valuable chiral building block in organic synthesis, prized for its stereocenter which allows for the construction of complex, enantiomerically pure molecules. This alpha-hydroxy ester is available in both (R) and (S) enantiomeric forms, providing chemists with versatile starting materials for the synthesis of a wide range of target compounds, most notably in the pharmaceutical industry. Its utility stems from the two reactive functional groups, the hydroxyl and the ester, which can be selectively manipulated to introduce new functionalities and build molecular complexity. This document provides detailed application notes and protocols for the use of this compound and its derivatives as chiral building blocks, with a significant focus on its application in the synthesis of precursors for Angiotensin-Converting Enzyme (ACE) inhibitors.

Application I: Biocatalytic Synthesis of (R)-2-Hydroxy-4-phenylbutyric acid ethyl ester ((R)-HPBE)

One of the most prominent applications of a derivative of (R)-Ethyl 2-hydroxybutyrate is in the synthesis of (R)-2-hydroxy-4-phenylbutyric acid ethyl ester ((R)-HPBE). This compound is a key chiral intermediate in the manufacture of several ACE inhibitors, such as Enalapril and Lisinopril, which are widely used to treat hypertension and congestive heart failure.[1][2] The asymmetric reduction of the prochiral ketone, ethyl 2-oxo-4-phenylbutyrate (OPBE), is the most common and efficient route to enantiomerically pure (R)-HPBE. Biocatalysis, employing either whole microbial cells or isolated enzymes, has emerged as a superior method for this transformation due to its high stereoselectivity, mild reaction conditions, and environmental compatibility.[1][2]

Biocatalytic Approaches

The asymmetric reduction of OPBE to (R)-HPBE is typically achieved using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) that exhibit a high degree of stereoselectivity. These enzymes can be utilized as isolated proteins or within whole microbial cells, which can simplify the process by providing in-situ cofactor regeneration. A variety of microorganisms, including species of Candida, Pichia, and genetically engineered E. coli, have been successfully employed for this purpose.[1][3]

Quantitative Data for Biocatalytic Reduction of OPBE

The following table summarizes the quantitative data from various biocatalytic systems for the synthesis of (R)-HPBE.

BiocatalystSubstrate (OPBE) ConcentrationConversion (%)Enantiomeric Excess (ee) of (R)-HPBE (%)Reference
Candida krusei SW20262.5 g/L95.199.7[4]
Recombinant E. coli expressing Carbonyl Reductase (CpCR)30 mM98.399.9[3]
Recombinant Pichia pastoris expressing Carbonyl ReductaseNot specified>95>99[1]
Ketoreductase KRED42420 mM91.5>99 (S-enantiomer)[1]
Ketoreductase KRED43320 mM>9994 (R-enantiomer)[1]
Experimental Protocol: Whole-Cell Bioreduction of Ethyl 2-Oxo-4-phenylbutyrate (OPBE)

This protocol is a representative example of a whole-cell biocatalytic reduction to produce (R)-HPBE.

1. Materials:

  • Ethyl 2-oxo-4-phenylbutyrate (OPBE)

  • Microorganism (e.g., Candida krusei SW2026 or recombinant E. coli expressing a suitable ketoreductase)

  • Glucose (for cofactor regeneration)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.0)

  • Ethyl acetate (B1210297)

  • Anhydrous magnesium sulfate

  • Culture medium for the selected microorganism

2. Equipment:

  • Shaking incubator

  • Centrifuge

  • Spectrophotometer

  • pH meter

  • Separatory funnel

  • Rotary evaporator

  • Gas chromatograph (GC) with a chiral column for ee determination

3. Procedure:

  • Cell Culture and Harvest:

    • Inoculate the chosen microorganism into a suitable culture medium.

    • Grow the culture in a shaking incubator under optimal conditions (e.g., 30°C, 200 rpm) until the desired cell density is reached (e.g., measured by optical density at 600 nm).

    • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).

    • Wash the cell pellet with phosphate buffer and resuspend in the same buffer to a desired concentration (e.g., 0.1 g/mL wet cells).[3]

  • Bioreduction Reaction:

    • In a reaction vessel, combine the cell suspension, phosphate buffer, glucose (e.g., 50 g/L), and OPBE (e.g., 10 mM).[3]

    • Incubate the reaction mixture in a shaking incubator at a controlled temperature (e.g., 30°C) for a specified time (e.g., 24 hours).[3]

    • Monitor the progress of the reaction by periodically taking samples and analyzing for substrate consumption and product formation using a suitable analytical method like GC or HPLC.

  • Product Extraction and Purification:

    • After the reaction is complete, centrifuge the mixture to remove the cells.

    • Extract the supernatant with ethyl acetate (3 x volume of the supernatant).

    • Combine the organic layers and dry over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude (R)-HPBE.

    • The crude product can be further purified by column chromatography if necessary.

  • Analysis:

    • Determine the enantiomeric excess of the product by chiral GC analysis.

Diagram of the Biocatalytic Pathway

Biocatalytic_Reduction OPBE Ethyl 2-Oxo-4-phenylbutyrate (OPBE) R_HPBE (R)-2-Hydroxy-4-phenylbutyric acid ethyl ester ((R)-HPBE) OPBE->R_HPBE Reduction KRED Ketoreductase (Whole Cell or Isolated Enzyme) KRED->R_HPBE NADP NADP+ KRED->NADP NADPH NADPH NADPH->KRED H- GDH Glucose Dehydrogenase (in whole cell) NADP->GDH Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone Oxidation GDH->NADPH Cofactor Regeneration GDH->Gluconolactone

Caption: Biocatalytic reduction of OPBE to (R)-HPBE with cofactor regeneration.

Application II: General Chemical Transformations of this compound

While the biocatalytic production of (R)-HPBE is a major application, the fundamental structure of this compound allows for a variety of chemical modifications, making it a versatile chiral starting material. The hydroxyl and ester groups can be independently or concertedly transformed to introduce new functionalities.

Common Chemical Transformations
  • Protection of the Hydroxyl Group: The secondary alcohol can be protected with various protecting groups (e.g., silyl (B83357) ethers like TBDMS, benzyl (B1604629) ethers) to allow for selective reactions at the ester functionality.

  • Modification of the Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups such as amides, acid chlorides, or reduced to a primary alcohol.

  • Reduction to a Diol: The ester can be reduced to a primary alcohol, yielding a chiral 1,2-diol, which is another valuable synthetic intermediate.

  • Oxidation of the Hydroxyl Group: The secondary alcohol can be oxidized to a ketone, which can be useful for subsequent stereoselective reductions to introduce a different stereochemistry at the C2 position.

Experimental Protocol: Protection of the Hydroxyl Group as a Silyl Ether

This protocol provides a general method for the protection of the hydroxyl group of this compound as a tert-butyldimethylsilyl (TBDMS) ether.

1. Materials:

  • Ethyl (R)- or (S)-2-hydroxybutyrate

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole (B134444)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

2. Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

3. Procedure:

  • Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Add TBDMSCl (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the product by flash column chromatography on silica (B1680970) gel if necessary.

Diagram of a Hypothetical Synthetic Workflow

The following diagram illustrates a hypothetical multi-step synthesis starting from (S)-Ethyl 2-hydroxybutyrate to demonstrate its potential as a chiral building block.

Synthetic_Workflow Start (S)-Ethyl 2-hydroxybutyrate Protected Protected Hydroxy Ester (e.g., TBDMS ether) Start->Protected 1. Protection (e.g., TBDMSCl, Imidazole) Diol Chiral 1,2-Diol Protected->Diol 2. Reduction (e.g., LiAlH4) Aldehyde Chiral Aldehyde Diol->Aldehyde 3. Oxidative Cleavage (e.g., NaIO4) Final_Product Complex Chiral Molecule Aldehyde->Final_Product 4. Further Elaboration (e.g., Wittig, Grignard)

Caption: Hypothetical synthetic route from (S)-Ethyl 2-hydroxybutyrate.

This compound and its derivatives are valuable chiral building blocks in modern organic synthesis. The biocatalytic production of (R)-2-hydroxy-4-phenylbutyric acid ethyl ester stands out as a highly efficient and industrially relevant application, providing a key precursor for important pharmaceuticals. Beyond this specific use, the inherent chirality and versatile functional groups of this compound offer a platform for the synthesis of a wide array of complex chiral molecules through various chemical transformations. The continued development of both biocatalytic and chemical methods will further expand the utility of this important chiral synthon.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Ethyl 2-Hydroxybutyrate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 2-Hydroxybutyrate. The content is structured in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The main strategies for synthesizing this compound, particularly its chiral enantiomers, include:

  • Asymmetric Biocatalytic Reduction: This is a widely used method involving the reduction of a prochiral ketoester, such as ethyl 2-oxobutyrate or ethyl 2-oxo-4-phenylbutyrate, using microorganisms (like Candida krusei, Pichia pastoris) or isolated enzymes (like carbonyl reductases or alcohol dehydrogenases).[1][2][3] This approach is favored for its high enantioselectivity and mild reaction conditions.[2]

  • Chemo-catalytic Hydrogenation: This route involves the enantioselective hydrogenation of a keto-ester precursor using a metal catalyst (e.g., Platinum or Palladium) modified with a chiral ligand (e.g., dihydrocinchonidine).[4]

  • Enzymatic Resolution: This method starts with a racemic mixture of this compound and uses an enzyme, such as lipase, to selectively acylate or hydrolyze one enantiomer, allowing for the separation of the two.[2] The theoretical maximum yield for the desired enantiomer in a resolution process is 50%.[1]

Q2: Which factors are most critical for optimizing the yield and enantioselectivity?

A2: For biocatalytic methods, the most critical parameters to control are:

  • pH: Enzyme activity and enantioselectivity are highly dependent on the pH of the reaction buffer.[1]

  • Temperature: Affects enzyme stability and reaction rate. An optimal temperature must be maintained, as higher temperatures can lead to enzyme deactivation.[1][3]

  • Substrate Concentration: High concentrations of the keto-ester substrate can inhibit or deactivate the enzyme, leading to lower yields.[1][3] Fed-batch strategies are often employed to mitigate this issue.[1]

  • Co-solvent: The addition of organic co-solvents can improve substrate solubility and, in some cases, enhance yield and enantioselectivity.[3]

  • Biocatalyst (Enzyme/Cell) Concentration: The amount of enzyme or whole cells used directly impacts the reaction rate.[3]

For chemo-catalytic methods, key factors include catalyst selection, hydrogen pressure, temperature, and the choice of solvent and chiral modifier.[4]

Q3: How can I purify the final this compound product?

A3: Purification is typically achieved through extraction followed by column chromatography or distillation. A common procedure involves:

  • Removing the biocatalyst (cells or immobilized enzyme) via centrifugation or filtration.[1]

  • Extracting the product from the aqueous supernatant using an organic solvent like ethyl acetate.[1]

  • Drying the combined organic extracts over an anhydrous salt (e.g., Na₂SO₄).[1]

  • Concentrating the solution under vacuum.[1]

  • Purifying the crude product using silica (B1680970) gel column chromatography with an appropriate eluent system (e.g., ethyl acetate/petroleum ether).[1] For thermally stable products, vacuum distillation can also be an effective method.[5][6]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield of this compound. What are the potential causes and how can I fix this?

A: Low yield is a common issue that can stem from several factors related to your reagents, catalyst, or reaction conditions.

Potential CauseRecommended Solution
Inactive Biocatalyst/Enzyme Verify Enzyme Activity: Test the enzyme/cells with a standard substrate to confirm activity. Storage: Ensure the biocatalyst has been stored at the correct temperature (-20°C or -80°C) to prevent degradation.[7] Fresh Catalyst: Use a fresh batch of cells or enzyme if deactivation is suspected.
Substrate Inhibition Fed-Batch Strategy: High initial concentrations of the keto-ester substrate can inhibit the enzyme.[1] Implement a fed-batch approach where the substrate is added in several smaller portions over time.[1] Biphasic System: Consider using a two-phase aqueous-organic system to maintain a low substrate concentration in the aqueous phase where the reaction occurs.[1]
Poor Quality Starting Materials Check Purity: Ensure the starting keto-ester and any co-substrates (e.g., glucose, isopropanol) are of high purity and free from contaminants that could inhibit the enzyme.[5] Anhydrous Conditions: For chemical synthesis (e.g., Grignard), ensure all reagents and solvents are strictly anhydrous.[5]
Suboptimal Reaction Conditions Optimize pH and Temperature: The optimal pH and temperature are crucial for enzyme activity.[1] For example, with C. krusei, the optimal conditions were found to be pH 6.6 and 30°C.[1] Deviations can cause a significant drop in yield.[1] Optimize Co-solvent: If using a co-solvent, its type and concentration must be optimized. For one carbonyl reductase, 10% isopropanol (B130326) was optimal.[3]
Poor Catalyst Performance (Chemical) Catalyst Activation/Pre-treatment: Some heterogeneous catalysts, like 5% Pt/Al₂O₃, may require pre-treatment (e.g., heating under H₂) to ensure maximum activity.[4] Catalyst Loading: Ensure the correct catalyst loading is used. Too little catalyst will result in slow or incomplete conversion.
Problem 2: Low Enantioselectivity (Poor Enantiomeric Excess, ee)

Q: The chiral purity of my this compound is low. How can I improve the enantiomeric excess (ee)?

A: Low enantioselectivity indicates that the catalyst is not differentiating effectively between the two possible enantiomers.

Potential CauseRecommended Solution
Suboptimal Temperature Adjust Temperature: Enantioselectivity can be temperature-dependent. For the asymmetric reduction of OPBE with C. krusei, the ee value decreased when the temperature was raised above 30°C.[1] Running the reaction at the optimal or a slightly lower temperature may improve ee.
Incorrect pH Optimize Buffer pH: The enzyme's conformation, and thus its stereoselectivity, is strongly influenced by pH.[1] Systematically screen a range of pH values to find the optimum for enantioselectivity.
Co-solvent Effects Screen Co-solvents: The choice of co-solvent can impact enantioselectivity.[3] Test different solvents or adjust the percentage of the current co-solvent. In some cases, running the reaction in a neat aqueous system may give the best results.[1]
Incorrect Chiral Modifier (Chemical) Verify Modifier: In chemo-catalysis, the chiral modifier (e.g., a cinchonidine (B190817) alkaloid) is essential for inducing enantioselectivity.[4] Ensure the correct modifier is used at the proper concentration.
Side Reactions Minimize Byproducts: If side reactions are occurring, they may consume the starting material or product non-selectively. Adjusting reaction conditions (e.g., lowering temperature) can help minimize these.[5]
Problem 3: Reaction Stalls or Stops Prematurely

Q: My reaction starts well but then slows down or stops completely before all the starting material is consumed. Why is this happening?

A: Reaction stalling is often due to catalyst deactivation or inhibition.

Potential CauseRecommended Solution
Product Inhibition Product Removal: High concentrations of the final product can inhibit the enzyme. If feasible, consider in-situ product removal using techniques like adsorption onto a resin.[2]
Enzyme Deactivation Check Stability: The enzyme may not be stable under the reaction conditions for the required duration. This can be caused by non-optimal pH, temperature, or shear stress from vigorous stirring.[1] Immobilization: Consider immobilizing the enzyme, which can often improve its stability and reusability.[8]
Cofactor Depletion (Biocatalysis) Ensure Cofactor Regeneration: Many reductase enzymes require a cofactor (e.g., NADPH/NADH). Ensure your system has an efficient cofactor regeneration cycle. This is often achieved by adding a co-substrate like glucose or isopropanol and a corresponding dehydrogenase.[3][9]
Catalyst Poisoning (Chemical) Purify Reagents: Impurities in the substrate or solvent can act as poisons for heterogeneous catalysts. Ensure all materials are of high purity.[5]

Experimental Workflows & Protocols

General Experimental Workflow

The following diagram illustrates a typical workflow for the biocatalytic synthesis and purification of this compound.

G General Workflow for Biocatalytic Synthesis cluster_prep Preparation cluster_reaction Synthesis cluster_workup Workup & Purification Media_Prep 1. Media & Buffer Preparation Biocat_Prep 2. Biocatalyst Cultivation/Prep Media_Prep->Biocat_Prep Reaction 3. Asymmetric Reduction (pH, Temp Control) Biocat_Prep->Reaction Monitoring 4. Reaction Monitoring (GC/HPLC) Reaction->Monitoring Centrifuge 5. Cell Removal (Centrifugation) Monitoring->Centrifuge Extract 6. Solvent Extraction Centrifuge->Extract Dry 7. Drying & Concentration Extract->Dry Purify 8. Chromatography / Distillation Dry->Purify Final_Product 9. Pure Ethyl 2-Hydroxybutyrate Purify->Final_Product G Troubleshooting Logic for Low Yield Start Problem: Low Yield Check_Catalyst Is the catalyst (bio or chemical) active? Start->Check_Catalyst Check_Conditions Are reaction conditions (pH, Temp, Pressure) optimal? Start->Check_Conditions Check_Substrate Is substrate concentration too high (inhibition)? Start->Check_Substrate Check_Purity Are starting materials pure? Start->Check_Purity Sol_Catalyst Use fresh catalyst Check_Catalyst->Sol_Catalyst No Sol_Conditions Optimize conditions Check_Conditions->Sol_Conditions No Sol_Substrate Use fed-batch or biphasic system Check_Substrate->Sol_Substrate Yes Sol_Purity Purify reagents Check_Purity->Sol_Purity No

References

Troubleshooting poor enantioselectivity in Ethyl 2-Hydroxybutyrate resolution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the enzymatic kinetic resolution of ethyl 2-hydroxybutyrate, specifically focusing on issues of poor enantioselectivity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My enzymatic resolution of this compound is showing low enantioselectivity. What are the potential causes?

Poor enantioselectivity can stem from several factors throughout the experimental process. A systematic approach to troubleshooting is recommended. The primary areas to investigate are:

  • Reaction Conditions: The temperature, pH, and solvent system are critical for optimal enzyme performance and enantioselectivity.

  • Enzyme-related Issues: The choice of lipase, its concentration, and its physical state (immobilized vs. free) can significantly impact the outcome.

  • Substrate and Reagent Quality: The purity of the racemic this compound and the acyl donor is important.

  • Reaction Time and Conversion: Enantioselectivity is dependent on the reaction conversion.

  • Analytical Method: Inaccurate determination of enantiomeric excess (ee) can be misleading.

Below is a troubleshooting workflow to help identify the root cause of poor enantioselectivity.

TroubleshootingWorkflow cluster_0 Problem cluster_1 Potential Causes cluster_2 Specific Checks cluster_3 Solutions Poor Enantioselectivity Poor Enantioselectivity Reaction Conditions Reaction Conditions Poor Enantioselectivity->Reaction Conditions Enzyme Issues Enzyme Issues Poor Enantioselectivity->Enzyme Issues Analytical Method Analytical Method Poor Enantioselectivity->Analytical Method Temperature Temperature Reaction Conditions->Temperature pH pH Reaction Conditions->pH Solvent Solvent Reaction Conditions->Solvent Enzyme Choice Enzyme Choice Enzyme Issues->Enzyme Choice Enzyme Concentration Enzyme Concentration Enzyme Issues->Enzyme Concentration Immobilization Immobilization Enzyme Issues->Immobilization Column & Method Column & Method Analytical Method->Column & Method Integration Integration Analytical Method->Integration Optimize Temp. Optimize Temp. Temperature->Optimize Temp. Adjust pH Adjust pH pH->Adjust pH Screen Solvents Screen Solvents Solvent->Screen Solvents Screen Lipases Screen Lipases Enzyme Choice->Screen Lipases Vary Concentration Vary Concentration Enzyme Concentration->Vary Concentration Use Immobilized Enzyme Use Immobilized Enzyme Immobilization->Use Immobilized Enzyme Validate Method Validate Method Column & Method->Validate Method Review Integration Review Integration Integration->Review Integration ExperimentalWorkflow Reaction_Setup 1. Reaction Setup: - Add racemic this compound, acyl donor (e.g., vinyl acetate), and solvent to a flask. Enzyme_Addition 2. Enzyme Addition: - Add the selected lipase (free or immobilized). Reaction_Setup->Enzyme_Addition Incubation 3. Incubation: - Stir the reaction mixture at the desired temperature. Enzyme_Addition->Incubation Monitoring 4. Reaction Monitoring: - Periodically take aliquots and analyze by chiral GC or HPLC to determine conversion and ee. Incubation->Monitoring Workup 5. Reaction Workup: - Once desired conversion is reached, filter off the enzyme. - Remove solvent under reduced pressure. Monitoring->Workup Purification 6. Purification: - Separate the unreacted substrate from the product by column chromatography. Workup->Purification Analysis 7. Final Analysis: - Determine the enantiomeric excess of the purified substrate and product. Purification->Analysis

Stability of Ethyl 2-Hydroxybutyrate under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of ethyl 2-hydroxybutyrate under various experimental conditions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathway for this compound is hydrolysis of the ester bond. This reaction can be catalyzed by both acidic and basic conditions, yielding 2-hydroxybutyric acid and ethanol (B145695) as the main degradation products. Under more extreme conditions, further degradation of 2-hydroxybutyric acid may occur.

Q2: How does pH affect the stability of this compound?

A2: this compound is susceptible to hydrolysis at both low and high pH. The rate of hydrolysis is generally slowest in the neutral pH range (approximately pH 5-7) and increases significantly under strongly acidic or basic conditions. Basic hydrolysis is typically faster than acidic hydrolysis.

Q3: What are the expected degradation products of this compound under acidic and basic conditions?

A3: Under both acidic and basic hydrolysis, the primary degradation products are 2-hydroxybutyric acid and ethanol.

Q4: What analytical techniques are recommended for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a highly suitable technique for monitoring the stability of this compound. It allows for the separation and quantification of the parent compound and its degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for the identification and quantification of the volatile degradation product, ethanol, and the derivatized 2-hydroxybutyric acid.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Rapid loss of this compound in solution. The pH of the solution may be too acidic or basic.- Measure and adjust the pH of the solution to a neutral range (pH 5-7) if compatible with the experiment.- If acidic or basic conditions are required, consider performing the experiment at a lower temperature to reduce the rate of hydrolysis.
Appearance of unexpected peaks in HPLC or GC analysis. - Formation of secondary degradation products under harsh stress conditions.- Reaction with excipients or other components in the formulation.- Characterize the unknown peaks using mass spectrometry (LC-MS or GC-MS) to identify their structures.- Conduct forced degradation studies on individual components of the formulation to identify the source of the unexpected peaks.
Poor recovery of this compound from the sample matrix. - Inefficient extraction procedure.- Adsorption of the analyte to container surfaces.- Optimize the extraction solvent and technique.- Use silanized glassware to minimize adsorption.
Inconsistent stability results between experimental runs. - Variability in pH or temperature control.- Inconsistent preparation of solutions.- Ensure accurate and consistent control of pH and temperature.- Prepare fresh solutions for each experiment and verify their concentrations.

Data Presentation

Table 1: Estimated Hydrolysis Rate Constants and Half-Lives for a Structural Analog (Ethyl Lactate) at 25°C

Condition pH Second-Order Rate Constant (k) Pseudo-First-Order Rate Constant (k') Estimated Half-life (t½)
Acidic 1.0-1.0 x 10⁻⁶ s⁻¹~8 days
Neutral 7.0-1.0 x 10⁻⁹ s⁻¹~22 years
Basic 13.00.1 L mol⁻¹ s⁻¹1.0 x 10⁻² s⁻¹~70 seconds

Disclaimer: The data presented in this table is based on values for ethyl lactate (B86563) and should be considered as an approximation for this compound. Actual rates will vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify the degradation products and pathways of this compound.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV or MS detector

  • Thermostatic oven

  • Photostability chamber

2. Procedure:

  • Acid Hydrolysis:

    • Dissolve a known amount of this compound in 0.1 M HCl to a final concentration of 1 mg/mL.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

    • If no significant degradation is observed, repeat the experiment with 1 M HCl.

  • Base Hydrolysis:

    • Dissolve a known amount of this compound in 0.1 M NaOH to a final concentration of 1 mg/mL.

    • Incubate the solution at room temperature (25°C) for 4 hours.

    • At specified time points (e.g., 0, 0.5, 1, 2, 4 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

    • If degradation is too rapid, perform the experiment at a lower temperature or for a shorter duration. If no significant degradation is observed, increase the temperature to 40°C.

  • Oxidative Degradation:

    • Dissolve a known amount of this compound in a 3% H₂O₂ solution to a final concentration of 1 mg/mL.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Analyze samples at specified time points by HPLC.

  • Thermal Degradation:

    • Place a known amount of solid this compound in an oven at 70°C for 48 hours.

    • At specified time points, dissolve a portion of the solid in a suitable solvent for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (1 mg/mL in a suitable solvent) and a sample of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Analyze the samples by HPLC at the end of the exposure.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its degradation products.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection: UV at 210 nm or Mass Spectrometry (ESI+)

  • Sample Preparation:

    • Dilute the samples from the forced degradation studies with the initial mobile phase to a suitable concentration (e.g., 100 µg/mL).

    • Filter the samples through a 0.45 µm syringe filter before injection.

Visualizations

Hydrolysis_Mechanisms cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A1 Ester A2 Protonated Ester A1->A2 + H₃O⁺ A3 Tetrahedral Intermediate A2->A3 + H₂O A4 Protonated Carboxylic Acid + Alcohol A3->A4 Proton Transfer A5 Carboxylic Acid A4->A5 - H₃O⁺ B1 Ester B2 Tetrahedral Intermediate B1->B2 + OH⁻ B3 Carboxylic Acid + Alkoxide B2->B3 - OR' B4 Carboxylate + Alcohol B3->B4 Proton Transfer

Caption: Mechanisms of acid- and base-catalyzed ester hydrolysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare this compound Solution (1 mg/mL) acid Acidic (0.1M HCl, 60°C) prep->acid base Basic (0.1M NaOH, 25°C) prep->base oxidative Oxidative (3% H₂O₂, RT) prep->oxidative thermal Thermal (70°C, solid) prep->thermal sampling Sample at Time Points acid->sampling base->sampling oxidative->sampling thermal->sampling neutralize Neutralize & Dilute sampling->neutralize hplc HPLC Analysis neutralize->hplc characterize Characterize Degradants (LC-MS) hplc->characterize

Caption: General workflow for a forced degradation study.

Technical Support Center: Degradation of Ethyl 2-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the degradation pathways of Ethyl 2-hydroxybutanoate (B1229357). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Ethyl 2-hydroxybutanoate?

A1: Ethyl 2-hydroxybutanoate is susceptible to degradation through several pathways, primarily hydrolysis and oxidation.

  • Hydrolysis: The ester functional group can be hydrolyzed under acidic, basic, or enzymatic conditions to yield 2-hydroxybutanoic acid and ethanol.[1][2] This is often the most significant degradation pathway in aqueous environments.

  • Oxidation: The secondary alcohol group is susceptible to oxidation, which can lead to the formation of a ketone, ethyl 2-oxobutanoate. This can be initiated by oxidizing agents, high temperatures, or exposure to light and atmospheric oxygen.

Q2: What are the expected degradation products of Ethyl 2-hydroxybutanoate?

A2: Based on its structure, the primary degradation products are:

  • From Hydrolysis: 2-hydroxybutanoic acid and ethanol.[1]

  • From Oxidation: Ethyl 2-oxobutanoate. Further oxidation or other reactions could lead to a more complex mixture of smaller carboxylic acids, aldehydes, and ketones.

Q3: What are the recommended storage conditions to ensure the stability of Ethyl 2-hydroxybutanoate?

A3: To minimize degradation, it is recommended to store Ethyl 2-hydroxybutanoate in a cool, dry, and dark place.[1] The container should be tightly sealed to protect it from moisture and atmospheric oxygen. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.[1][3] Stock solutions should be stored at low temperatures, such as -20°C for short-term and -80°C for long-term stability.[3]

Q4: How can I monitor the degradation of Ethyl 2-hydroxybutanoate in my experiments?

A4: The degradation can be monitored by various analytical techniques, primarily chromatography. A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is often used to separate the parent compound from its degradation products.[1] Gas Chromatography (GC), potentially coupled with Mass Spectrometry (GC-MS), is also a powerful tool for identifying and quantifying the volatile degradation products.[4][5]

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
Change in sample appearance (e.g., color change, precipitation) Degradation of the compound, possibly due to improper storage or handling.- Verify storage conditions (temperature, light exposure, atmosphere).[1]- Analyze the sample using HPLC or GC to identify impurities.- If in solution, check the pH and solvent compatibility.
Appearance of unexpected peaks in chromatograms (HPLC/GC) Formation of degradation products.- Compare the chromatogram with a reference standard stored under optimal conditions.- Identify the degradation products using mass spectrometry (MS).[1]- Review the experimental procedure for potential stressors (e.g., high temperature, incompatible reagents).
Loss of potency or concentration over time Instability under experimental or storage conditions.- Perform a time-course stability study under your specific conditions.- If hydrolysis is suspected, adjust the pH of solutions to a more neutral range.[1]- Evaluate the need for stabilizers or antioxidants in your formulation.
Poor separation of peaks in HPLC The analytical method is not optimized to separate the parent compound from its degradation products.- Adjust the mobile phase composition, gradient, or column chemistry.- A forced degradation study can help in developing a stability-indicating method.[1]

Data Presentation

Table 1: Summary of Potential Degradation Products of Ethyl 2-hydroxybutanoate

Degradation Pathway Product Name Chemical Formula Molecular Weight ( g/mol )
Hydrolysis2-Hydroxybutanoic AcidC₄H₈O₃104.10
EthanolC₂H₆O46.07
OxidationEthyl 2-oxobutanoateC₆H₁₀O₃130.14

Table 2: Example HPLC Method Parameters for Stability Indicating Assay

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (B52724)
Gradient Start with 10% B, increase to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temperature 30°C

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is crucial for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[1]

Objective: To identify the potential degradation pathways of Ethyl 2-hydroxybutanoate under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Ethyl 2-hydroxybutanoate in a suitable solvent like acetonitrile or methanol.[1]

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.[1]

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 8 hours.[1]

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Expose a solid sample or a solution to 80°C for 48 hours.[1]

    • Photodegradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for analysis. Analyze the samples using a validated stability-indicating HPLC method. Characterize the major degradation products using LC-MS or other appropriate techniques.[1]

Visualizations

Degradation Pathways

Potential Degradation Pathways of Ethyl 2-hydroxybutanoate Ethyl 2-hydroxybutanoate Ethyl 2-hydroxybutanoate 2-Hydroxybutanoic Acid 2-Hydroxybutanoic Acid Ethyl 2-hydroxybutanoate->2-Hydroxybutanoic Acid Hydrolysis (Acid/Base/Enzyme) Ethanol Ethanol Ethyl 2-hydroxybutanoate->Ethanol Hydrolysis (Acid/Base/Enzyme) Ethyl 2-oxobutanoate Ethyl 2-oxobutanoate Ethyl 2-hydroxybutanoate->Ethyl 2-oxobutanoate Oxidation

Caption: Potential degradation pathways for Ethyl 2-hydroxybutanoate.

Experimental Workflow

General Workflow for a Degradation Study cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Interpretation Stock Solution Stock Solution Acid Hydrolysis Acid Hydrolysis Stock Solution->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Stock Solution->Base Hydrolysis Oxidation Oxidation Stock Solution->Oxidation Thermal Thermal Stock Solution->Thermal Photolytic Photolytic Stock Solution->Photolytic HPLC/UPLC HPLC/UPLC Acid Hydrolysis->HPLC/UPLC Base Hydrolysis->HPLC/UPLC Oxidation->HPLC/UPLC Thermal->HPLC/UPLC Photolytic->HPLC/UPLC LC-MS LC-MS HPLC/UPLC->LC-MS Characterization Identify Products Identify Products LC-MS->Identify Products Determine Pathway Determine Pathway Identify Products->Determine Pathway

Caption: General workflow for conducting a stability study.

References

Preventing side reactions in the synthesis of Ethyl 2-Hydroxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Ethyl 2-Hydroxybutyrate.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Problem Potential Causes Solutions
Low or No Product Yield 1. Incomplete Reaction (Equilibrium): The Fischer esterification is a reversible reaction. Without driving the equilibrium towards the products, the yield will be inherently limited.[1] 2. Presence of Water: Water, a byproduct of the reaction, can hydrolyze the ester product back to the starting materials, shifting the equilibrium unfavorably. Water may be present in the reagents or formed during the reaction.[1] 3. Insufficient or Inactive Catalyst: An acid catalyst is essential to protonate the carboxylic acid, making it more susceptible to nucleophilic attack by ethanol (B145695). An inadequate amount or a deactivated catalyst will result in a slow or incomplete reaction.[1] 4. Low Reaction Temperature: The reaction rate may be too slow if the temperature is not optimal.1. Drive the Equilibrium: Use a large excess of ethanol (it can also serve as the solvent). This shifts the equilibrium to the product side according to Le Chatelier's principle. Another method is to remove water as it is formed. 2. Ensure Anhydrous Conditions: Use anhydrous 2-hydroxybutyric acid and absolute ethanol. Water can be removed during the reaction using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves. 3. Optimize Catalyst: Ensure the use of a suitable acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, in an appropriate amount (typically 1-5 mol%). 4. Increase Temperature: Heat the reaction mixture to reflux to increase the reaction rate. Monitor the temperature to avoid excessive side reactions.
Formation of Significant Byproducts 1. Self-Esterification (Oligomerization): 2-Hydroxybutyric acid can react with itself to form dimers, trimers, and other polyester (B1180765) oligomers. This is a common side reaction for hydroxy acids. 2. Dehydration: The secondary alcohol of 2-hydroxybutyric acid can be eliminated under strong acidic conditions and heat, leading to the formation of unsaturated esters like ethyl crotonate (ethyl but-2-enoate) and ethyl but-3-enoate.1. Minimize Self-Esterification: Use a large excess of ethanol to favor the intermolecular reaction with ethanol over self-esterification. Lowering the reaction temperature and using a milder catalyst can also reduce oligomerization. 2. Prevent Dehydration: Avoid excessively high temperatures and prolonged reaction times. Use the mildest effective acid catalyst.
Difficult Purification 1. Presence of Unreacted 2-Hydroxybutyric Acid: The starting material is a polar, acidic compound that needs to be removed. 2. Catalyst Residue: The acid catalyst must be neutralized and removed. 3. Similar Polarity of Byproducts: Oligomers and other byproducts may have polarities similar to the desired product, making separation by column chromatography challenging.1. Acid Removal: After the reaction, neutralize the mixture with a weak base, such as a saturated sodium bicarbonate solution. This will convert the unreacted carboxylic acid and the acid catalyst into their respective salts, which can be removed in an aqueous wash. 2. Extraction and Washing: Perform a liquid-liquid extraction. The desired ester will be in the organic phase, while the salts of the unreacted acid and catalyst will be in the aqueous phase. 3. Distillation: Purify the crude product by vacuum distillation. This compound has a lower boiling point than the oligomeric byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and straightforward method is the Fischer-Speier esterification. This reaction involves heating 2-hydroxybutyric acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1] The reaction is reversible, so measures are typically taken to drive it to completion.

Q2: What are the primary side reactions to be aware of during the synthesis of this compound?

A2: The two main side reactions are:

  • Self-esterification (Oligomerization): Because 2-hydroxybutyric acid contains both a hydroxyl and a carboxylic acid group, it can polymerize with itself to form dimers, trimers, and longer polyester chains.

  • Dehydration: The secondary hydroxyl group can be eliminated under acidic conditions and heat to form unsaturated byproducts, primarily ethyl crotonate.

Q3: How can I minimize the formation of oligomers?

A3: To favor the desired intermolecular esterification with ethanol over self-esterification, you should use a large excess of ethanol. This increases the probability of a 2-hydroxybutyric acid molecule reacting with an ethanol molecule rather than another 2-hydroxybutyric acid molecule. Using milder reaction conditions (lower temperature and a less harsh acid catalyst) can also help.

Q4: What is the best way to remove the water produced during the reaction?

A4: There are a few effective methods:

  • Dean-Stark Apparatus: If you are using a solvent that forms an azeotrope with water (like toluene), a Dean-Stark trap will continuously remove water from the reaction mixture as it forms.

  • Excess Reactant: Using a large excess of the alcohol reactant can help drive the reaction forward, even without actively removing water.

  • Dehydrating Agent: Adding a dehydrating agent like molecular sieves to the reaction mixture can absorb the water as it is produced.

Q5: What are the recommended purification steps for this compound?

A5: A typical workup and purification procedure involves:

  • Neutralization: After cooling the reaction mixture, it should be neutralized with a weak base like sodium bicarbonate solution to remove the acid catalyst and any unreacted 2-hydroxybutyric acid.

  • Extraction: The ester is then extracted into an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing: The organic layer is washed with brine to remove any remaining water-soluble impurities.

  • Drying: The organic layer is dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate.

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

  • Distillation: The crude product is then purified by vacuum distillation to separate the this compound from less volatile impurities like oligomers.

Quantitative Data Summary

The following table summarizes typical yields and reaction conditions for the synthesis of similar hydroxy esters via Fischer esterification, which can be used as a starting point for optimizing the synthesis of this compound. Specific data for this compound is limited in the public domain, so these values are based on analogous reactions.

CatalystAlcoholTemperature (°C)Reaction Time (h)Typical Yield (%)Notes
H₂SO₄MethanolReflux (~65)4-885-95A common and effective catalyst. Can lead to more dehydration at higher temperatures.
p-TsOHEthanolReflux (~78)6-1280-90A milder solid acid catalyst, which can sometimes reduce side reactions.
Amberlyst-15EthanolReflux (~78)8-2475-85A solid-phase catalyst that is easily filtered out, simplifying workup.
No Catalyst (Self-catalyzed)Methanol12048~87 (for a similar compound)Requires higher temperatures and longer reaction times. May reduce some side reactions.[2]

Experimental Protocols

Key Experiment: Fischer Esterification of 2-Hydroxybutyric Acid with Ethanol

This protocol provides a detailed methodology for the synthesis of this compound.

Materials:

  • 2-Hydroxybutyric acid

  • Absolute ethanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or ethyl acetate (B1210297)

  • Boiling chips

Apparatus:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-hydroxybutyric acid (1.0 eq). Add a large excess of absolute ethanol (e.g., 10-20 eq), which will also act as the solvent.

  • Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (0.05 - 0.1 eq) to the mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Add boiling chips to ensure smooth boiling. Let the reaction proceed for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the cooled mixture into a separatory funnel containing a saturated solution of sodium bicarbonate. Swirl gently and vent frequently to release the CO₂ gas produced.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the initial reaction mixture). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to obtain pure this compound.

Visualizations

Fischer_Esterification_Mechanism Reactants 2-Hydroxybutyric Acid + Ethanol (in presence of H+) Protonated_Acid Protonated Carboxylic Acid (Activated Carbonyl) Reactants->Protonated_Acid Protonation of Carbonyl Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate Nucleophilic attack by Ethanol Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Intramolecular Proton Transfer Water_Leaving Intermediate with Water as a Leaving Group Proton_Transfer->Water_Leaving Formation of good leaving group (H2O) Protonated_Ester Protonated Ester Water_Leaving->Protonated_Ester Elimination of Water Product This compound + H2O Protonated_Ester->Product Deprotonation

Caption: Mechanism of Fischer Esterification.

Experimental_Workflow Start Combine Reactants and Catalyst (2-Hydroxybutyric Acid, Ethanol, H₂SO₄) Reflux Heat to Reflux (4-6 hours) Start->Reflux Workup Cool and Neutralize (NaHCO₃ solution) Reflux->Workup Extraction Extract with Organic Solvent Workup->Extraction Drying Dry Organic Layer (MgSO₄) Extraction->Drying Solvent_Removal Remove Solvent (Rotary Evaporator) Drying->Solvent_Removal Purification Purify by Vacuum Distillation Solvent_Removal->Purification Final_Product Pure this compound Purification->Final_Product

Caption: General Experimental Workflow.

Troubleshooting_Tree Start Low Yield of this compound? Check_Byproducts Significant Byproducts Observed? Start->Check_Byproducts Yes Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction No Oligomers Oligomers (Dimers, Trimers) Present? Check_Byproducts->Oligomers Yes Dehydration Dehydration Products (Ethyl Crotonate)? Check_Byproducts->Dehydration No Oligomers->Dehydration No Sol_Oligomers Use larger excess of ethanol Use milder catalyst Lower reaction temperature Oligomers->Sol_Oligomers Yes Sol_Dehydration Lower reaction temperature Use milder catalyst Dehydration->Sol_Dehydration Yes Sol_Incomplete Increase reaction time/temp Use excess ethanol Check catalyst activity Incomplete_Reaction->Sol_Incomplete Yes

Caption: Troubleshooting Decision Tree.

References

Technical Support Center: Improving the Chiral Resolution of Ethyl 2-Hydroxybutyrate Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral resolution of ethyl 2-hydroxybutyrate enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during their experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during the chiral resolution of this compound.

Enzymatic Kinetic Resolution

Question: I am observing low enantiomeric excess (e.e.) in my lipase-catalyzed resolution. What are the potential causes and how can I improve it?

Answer: Low enantiomeric excess is a common issue in enzymatic kinetic resolution. Several factors can influence the enantioselectivity of the enzyme. Here are some troubleshooting steps:

  • Optimize Reaction Time: The highest enantiomeric excess for the unreacted substrate is achieved at approximately 50% conversion. Over- or under-running the reaction can significantly decrease the e.e. of the product. It is crucial to monitor the reaction progress over time using chiral HPLC or GC to determine the optimal endpoint.

  • Screen Different Enzymes: The choice of lipase (B570770) is critical. Lipases from different sources exhibit varying enantioselectivity. For instance, Lipase AK and Candida antarctica lipase B (CALB) have shown high selectivity for similar substrates.[1][2] If one lipase provides poor results, screen others (e.g., from Pseudomonas, Thermomyces, or porcine pancreas).[1][3]

  • Adjust Temperature: Temperature affects both the reaction rate and the enzyme's enantioselectivity. It is advisable to screen a range of temperatures (e.g., 25-50°C) to find the optimum for your specific enzyme and substrate.[1]

  • Choice of Acyl Donor and Solvent: In transesterification reactions, the acyl donor (e.g., vinyl acetate, ethyl acetate) can influence selectivity.[1][2] The solvent also plays a crucial role; switching from a polar to a non-polar organic solvent (or running the reaction neat) can dramatically alter enzyme performance.[2][4]

  • Water Content (for Hydrolysis): For hydrolysis reactions, the amount of water in the system can be critical. In organic media, a small amount of water is necessary for enzyme activity, but excess water can lead to side reactions and lower selectivity.

Question: My reaction yield is low, even after optimizing for enantiomeric excess. What can I do to improve the yield?

Answer: A low yield in a kinetic resolution is an inherent characteristic, as the theoretical maximum yield for a single enantiomer is 50%. However, several factors can lead to yields below this theoretical maximum:

  • Enzyme Inhibition: Substrate or product inhibition can slow down or stop the reaction prematurely. Try adjusting the substrate concentration or using a fed-batch approach to maintain a low substrate concentration throughout the reaction.[1]

  • Enzyme Deactivation: The enzyme may be unstable under the reaction conditions (e.g., temperature, pH, solvent). Consider using an immobilized enzyme, which often provides greater stability and allows for easier reuse.[1][2] Running the reaction at a lower temperature may also help preserve enzyme activity over a longer period.

  • Sub-optimal pH (for Hydrolysis): If conducting a hydrolysis reaction in an aqueous buffer, ensure the pH is optimal for the chosen lipase. A typical starting point is a phosphate (B84403) buffer at pH 7.5.[1]

  • Inefficient Work-up and Purification: Product may be lost during the extraction and purification steps. Optimize your purification protocol, for example, by using column chromatography to carefully separate the unreacted enantiomer from the acylated product.

Chiral High-Performance Liquid Chromatography (HPLC)

Question: I am seeing poor or no separation of the this compound enantiomers on my chiral column. What are the initial troubleshooting steps?

Answer: A complete lack of separation usually points to a fundamental issue with the method or setup.

  • Verify Chiral Stationary Phase (CSP): Ensure you are using an appropriate chiral column. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating this class of compounds.[5]

  • Optimize Mobile Phase Composition: The mobile phase is a critical parameter. For normal-phase chromatography, the ratio of the non-polar solvent (e.g., hexane) to the alcohol modifier (e.g., isopropanol, ethanol) is key.[6] Small changes in the percentage of the alcohol modifier can have a significant impact on resolution.[5]

  • Adjust Flow Rate: Chiral separations often benefit from lower flow rates than achiral separations.[6] Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the interaction time between the enantiomers and the CSP, which can improve resolution.[5]

  • Column Equilibration: Chiral columns may require longer equilibration times, especially when the mobile phase composition is changed.[6] Ensure the column is thoroughly equilibrated before injecting your sample.

Question: The peaks for my enantiomers are broad and/or tailing, leading to poor resolution. How can I improve the peak shape?

Answer: Poor peak shape can be caused by several factors, from the HPLC system to the column itself.

  • Check for Column Overload: Injecting too much sample is a common cause of broad peaks. Try diluting your sample and injecting a smaller volume.[5][7]

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with, or identical to, the mobile phase. Dissolving the sample in a much stronger solvent can cause peak distortion.[6]

  • System Issues: Minimize extra-column volume by using tubing with a small internal diameter and keeping lengths as short as possible between the injector, column, and detector.[6]

  • Column Contamination or Degradation: If the column has been used extensively, it may be contaminated. Follow the manufacturer's instructions for column flushing and regeneration.[8] In some cases, the column may be irreversibly damaged and will need to be replaced.[7][8]

Frequently Asked Questions (FAQs)

Q1: What is the principle behind enzymatic kinetic resolution? A1: Enzymatic kinetic resolution separates a racemic mixture based on the principle that the two enantiomers react at different rates with a chiral catalyst, in this case, an enzyme. The enzyme (e.g., a lipase) will selectively catalyze the transformation (e.g., acylation or hydrolysis) of one enantiomer much faster than the other. This results in a mixture containing the unreacted, slower-reacting enantiomer and the product from the faster-reacting enantiomer, which can then be separated.

Q2: Why is the maximum yield for a kinetic resolution 50%? A2: In a classic kinetic resolution, one enantiomer from the 50:50 racemic mixture is converted to a new product, while the other is left unreacted. Therefore, the maximum amount of the desired unreacted enantiomer that can be recovered is 50% of the initial starting material.[9]

Q3: How do I choose the right chiral column for my HPLC separation? A3: The selection of a chiral stationary phase (CSP) is crucial and often requires screening several different columns. For compounds like this compound, polysaccharide-based columns (e.g., Chiralpak® or Chiralcel® series) are a good starting point. The manufacturer's application guides and literature searches for similar compounds can provide recommendations.

Q4: Can I reuse the enzyme after an enzymatic resolution? A4: Yes, especially if you are using an immobilized enzyme. Immobilized enzymes can be easily recovered from the reaction mixture by filtration.[1] They can often be washed and reused for multiple reaction cycles, which can significantly reduce costs, especially for larger-scale synthesis.[1][2]

Q5: What is the difference between normal-phase and reversed-phase chiral HPLC? A5: The main difference lies in the polarity of the stationary and mobile phases. In normal-phase HPLC, a polar stationary phase is used with a non-polar mobile phase (e.g., hexane/isopropanol). In reversed-phase HPLC, a non-polar stationary phase is used with a polar mobile phase (e.g., water/acetonitrile or methanol). The choice between them depends on the analyte's properties and the chiral column being used.

Data Presentation

Table 1: Comparison of Enzymatic Resolution Methods for Hydroxy Butyrate Esters

EnzymeSubstrateReaction TypeKey ConditionsEnantiomeric Excess (e.e.)YieldReference
Lipase AKEthyl 2-hydroxy-4-phenylbutyrateTransesterification0.074 M substrate, 20 mg lipase, 2.0 mL vinyl acetate, 30°C, 100 rpm>99% for (R)-esterN/A[1]
Lipase PSEthyl 2-hydroxy-4-phenylbutyrateHydrolysisIsooctane or biphasic solutionN/A (E-value = 22)N/A[1]
Immobilized Lipase (T. lanuginosus)Ethyl 2-hydroxy-4-phenylbutyrateHydrolysisPhosphate buffer (50 mM, pH 7.5), 27°C, 200 rpm>99% for (R)-ester48%[1]
Immobilized CALBEthyl 3-hydroxybutyrate (B1226725)AcetylationSolvent-free, equimolar vinyl acetate, 35°C>96% for (S)-ester73% (total process)[2][10]
Immobilized CALBEthyl 3-acetoxybutyrateAlcoholysisHexane, equimolar ethanol, 45°C>96% for (R)-ester73% (total process)[2][10]

Note: Data for ethyl 2-hydroxy-4-phenylbutyrate and ethyl 3-hydroxybutyrate are included as close analogs to provide relevant starting conditions.

Experimental Protocols

Protocol 1: General Procedure for Lipase-Catalyzed Kinetic Resolution

This protocol provides a general method for the enzymatic resolution of racemic this compound via transesterification.[11]

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add racemic this compound (1.0 eq).

    • Dissolve the substrate in an anhydrous organic solvent (e.g., toluene (B28343) or hexane, approx. 10-20 mL per gram of substrate).

    • Add the acyl donor (e.g., vinyl acetate, 1.5 eq).

    • Add the immobilized lipase (e.g., Novozym® 435 or Lipase AK, 20-50 mg per mmol of substrate).

  • Reaction Conditions:

    • Stir the reaction mixture at a controlled temperature (e.g., 30-45°C).

    • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 1-2 hours). Analyze the aliquots by chiral GC or HPLC to determine the conversion and enantiomeric excess (e.e.) of the remaining substrate and the acylated product.

    • Stop the reaction at or near 50% conversion to achieve high e.e. for both the unreacted alcohol and the product.

  • Work-up and Purification:

    • Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and stored for reuse.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue using column chromatography (silica gel) to separate the unreacted this compound enantiomer from the acylated enantiomer.

Protocol 2: Chiral HPLC Analysis Method Development

This protocol outlines a starting point for developing a chiral HPLC method for analyzing the enantiomers of this compound.

  • Column and System Preparation:

    • Install a polysaccharide-based chiral column (e.g., Chiralpak® AD-H or similar) into the HPLC system.

    • Flush the system with the initial mobile phase until the baseline is stable.

  • Initial Method Conditions (Normal Phase):

    • Mobile Phase: Start with a mixture of n-Hexane and Isopropanol (IPA) in a 90:10 ratio.

    • Flow Rate: Begin with a flow rate of 1.0 mL/min.[5]

    • Temperature: Use a column oven to maintain a constant temperature, starting at 25°C.

    • Detection: Use a UV detector at a suitable wavelength (e.g., 210-220 nm).

    • Injection Volume: Inject 5-10 µL of a standard solution of the racemate (approx. 1 mg/mL in mobile phase).

  • Optimization:

    • Mobile Phase: If resolution is poor, gradually decrease the percentage of IPA (e.g., to 95:5 or 98:2). This will increase retention times and often improves separation.[5]

    • Flow Rate: If peaks are still not baseline resolved, reduce the flow rate to 0.5 mL/min.[5][6]

    • Temperature: Test the separation at different temperatures (e.g., 15°C and 40°C). Lower temperatures can sometimes increase selectivity.[6]

Mandatory Visualizations

Workflow for Enzymatic Kinetic Resolution cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_products Final Products A Racemic Ethyl 2-Hydroxybutyrate D Mix Substrate, Solvent, Enzyme A->D B Enzyme (Lipase) B->D C Acyl Donor/ Water C->D E Incubate at Controlled Temp. D->E F Monitor Conversion (Chiral HPLC/GC) E->F G Stop Reaction at ~50% Conversion F->G H Separate Enzyme (Filtration) G->H I Separate Products (Chromatography) H->I J (S)-Enantiomer (Unreacted) I->J K (R)-Ester (Product) I->K Troubleshooting Low Enantiomeric Excess (e.e.) start Low e.e. Observed q1 Is reaction conversion close to 50%? start->q1 a1_yes Optimize Reaction Time & Monitoring q1->a1_yes No q2 Is the enzyme known to be selective? q1->q2 Yes a1_yes->q2 a2_yes Screen Different Lipases q2->a2_yes No q3 Have reaction conditions been optimized? q2->q3 Yes a2_yes->q3 a3_yes Adjust Temperature, Solvent, & Acyl Donor q3->a3_yes No end_node Improved e.e. q3->end_node Yes a3_yes->end_node Workflow for Chiral HPLC Analysis A Select Chiral Column (e.g., Polysaccharide-based) B Prepare Mobile Phase (e.g., Hexane/IPA) A->B C Equilibrate System B->C E Inject Sample C->E D Prepare Sample (Dissolve in Mobile Phase) D->E F Data Acquisition (Chromatogram) E->F G Analyze Results (Resolution, e.e.) F->G H Optimize Method (Mobile Phase, Flow, Temp) G->H H->C Re-equilibrate Troubleshooting Poor HPLC Peak Resolution start Poor Peak Resolution q1 Any peak separation at all? start->q1 a1_no Verify Correct CSP & Mobile Phase q1->a1_no No q2 Are peaks broad or tailing? q1->q2 Yes a1_no->q2 a2_yes Reduce Sample Load & Check Sample Solvent q2->a2_yes Yes q3 Is baseline resolution the only issue? q2->q3 No a2_yes->q3 a3_yes Fine-tune Mobile Phase (e.g., % alcohol) & Reduce Flow Rate q3->a3_yes Yes end_node Improved Resolution a3_yes->end_node

References

Challenges in the scale-up of Ethyl 2-Hydroxybutyrate production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of Ethyl 2-Hydroxybutyrate production.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound production.

Problem Potential Causes Troubleshooting Steps & Solutions
Low Yield in Fischer Esterification 1. Equilibrium Limitation: The Fischer esterification is a reversible reaction.[1][2] 2. Incomplete Reaction: Insufficient reaction time or temperature. 3. Catalyst Inactivity: The acid catalyst may be weak, impure, or used in insufficient quantity. 4. Loss of Volatile Reactants: Evaporation of ethanol (B145695) or 2-hydroxybutyric acid at elevated temperatures.1. Shift the Equilibrium:     a. Use a large excess of one reactant, typically the less expensive one (e.g., ethanol).[1]     b. Remove water as it forms using a Dean-Stark apparatus or molecular sieves. 2. Optimize Reaction Conditions:     a. Increase the reaction temperature to the reflux temperature of the alcohol.     b. Extend the reaction time and monitor the progress using techniques like GC or TLC. 3. Catalyst Considerations:     a. Use a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.[1]     b. Ensure the catalyst is not deactivated and is used in an appropriate concentration. 4. Reflux:     a. Use a reflux condenser to prevent the loss of volatile components.
By-product Formation 1. Dehydration of 2-Hydroxybutyric Acid: Formation of crotonic acid at high temperatures in the presence of a strong acid. 2. Ether Formation: Reaction of the alcohol with itself, catalyzed by the acid. 3. Self-condensation of the Reactants. 1. Temperature Control: Maintain the reaction temperature at the minimum required for a reasonable reaction rate. 2. Catalyst Choice: Consider using a milder acid catalyst if by-product formation is significant. 3. Purification: Employ fractional distillation to separate the desired ester from by-products with different boiling points.
Difficulties in Product Purification 1. Azeotrope Formation: The ester may form an azeotrope with water or the alcohol, making separation by simple distillation difficult. 2. Similar Boiling Points: By-products may have boiling points close to that of the product. 3. Residual Acid Catalyst: The acid catalyst needs to be removed to prevent product decomposition during distillation.1. Washing:     a. Wash the crude product with water to remove the excess alcohol and some of the acid.     b. Neutralize the remaining acid by washing with a weak base solution (e.g., sodium bicarbonate) until effervescence ceases.     c. Wash with brine to remove residual water. 2. Drying: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate, sodium sulfate) before distillation. 3. Fractional Distillation: Use a fractional distillation column with sufficient theoretical plates to separate components with close boiling points.
Scale-up Challenges 1. Heat Transfer: Inefficient heat transfer in larger reactors can lead to localized hot spots and increased by-product formation. 2. Mass Transfer: Inadequate mixing can result in concentration gradients and slower reaction rates. 3. Water Removal Efficiency: The efficiency of water removal may decrease in larger vessels.1. Reactor Design:     a. Use a jacketed reactor with a suitable heat transfer fluid for better temperature control.     b. Ensure the reactor is equipped with an efficient agitator to maintain a homogeneous mixture. 2. Process Optimization:     a. Re-optimize reaction parameters (temperature, catalyst concentration, reactant ratio) at the pilot scale.     b. Consider using a continuous reactor setup for better control over reaction conditions.

Frequently Asked Questions (FAQs)

1. What are the common synthesis routes for this compound?

The most common laboratory and industrial synthesis route is the Fischer-Speier esterification . This method involves the reaction of 2-hydroxybutyric acid with ethanol in the presence of an acid catalyst, such as sulfuric acid.[1][2] Another potential, though less common, method is the Reformatsky reaction , which involves the reaction of an aldehyde with an α-halo ester in the presence of zinc.

2. How can I monitor the progress of the esterification reaction?

The reaction progress can be monitored by several analytical techniques:

  • Gas Chromatography (GC): This is a highly effective method to quantify the disappearance of reactants and the formation of the product.

  • Thin-Layer Chromatography (TLC): A simpler, qualitative method to observe the formation of the ester spot and the disappearance of the carboxylic acid spot.

  • Proton NMR (¹H NMR): Can be used to determine the conversion by integrating the signals corresponding to the reactants and the product.

3. What are the key safety precautions when producing this compound?

  • Flammability: Ethanol and this compound are flammable liquids. Avoid open flames and use a heating mantle for heating.

  • Corrosive Acid: Strong acid catalysts like sulfuric acid are corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhaling vapors.

4. How can I improve the purity of my final product?

Product purity can be enhanced through a meticulous work-up and purification process:

  • Neutralization: Ensure all acidic catalyst is neutralized before distillation to prevent product degradation.

  • Drying: Thoroughly dry the crude product to remove water, which can co-distill with the ester.

  • Efficient Distillation: Use a fractional distillation column with a suitable packing material to achieve good separation. Collect the fraction that distills at the correct boiling point and pressure.

5. What are the expected by-products in the synthesis of this compound?

Potential by-products include:

  • Ethyl crotonate: From the dehydration of this compound.

  • Diethyl ether: From the self-condensation of ethanol.

  • Unreacted starting materials: 2-hydroxybutyric acid and ethanol.

Experimental Protocols

Protocol 1: Fischer Esterification of 2-Hydroxybutyric Acid

This protocol describes a general laboratory-scale synthesis of this compound.

Materials:

  • 2-Hydroxybutyric acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Boiling chips

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • To a round-bottom flask, add 2-hydroxybutyric acid and a 3 to 5-fold molar excess of anhydrous ethanol.

  • Add a few boiling chips to the flask.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total mass of the reactants) while swirling the flask.

  • Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 2-4 hours. The reaction progress can be monitored by TLC or GC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with water to remove the excess ethanol and sulfuric acid.

  • Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid. Carbon dioxide gas will be evolved, so vent the separatory funnel frequently. Continue washing until no more gas is evolved.

  • Wash the organic layer with brine to remove most of the water.

  • Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Purify the crude ester by fractional distillation. Collect the fraction boiling at approximately 167 °C at atmospheric pressure.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₆H₁₂O₃
Molar Mass 132.16 g/mol
Boiling Point 167 °C
Density 1.01 g/cm³
Refractive Index 1.4160 to 1.4200

(Source: Data compiled from general chemical literature)

Visualizations

Fischer_Esterification_Workflow cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage A Reactants (2-Hydroxybutyric Acid, Ethanol) B Add Acid Catalyst (e.g., H₂SO₄) A->B 1 C Heat to Reflux B->C 2 D Cool Reaction Mixture E Aqueous Wash (remove excess alcohol/acid) D->E 3 F Neutralization Wash (e.g., NaHCO₃ soln.) E->F 4 G Brine Wash F->G 5 H Dry Organic Layer (e.g., MgSO₄) G->H 6 I Filtration J Fractional Distillation I->J 7 K Pure this compound J->K 8

Caption: Workflow for the synthesis and purification of this compound via Fischer Esterification.

Scale_Up_Challenges Scale-Up Scale-Up Heat_Transfer Heat Transfer Issues Scale-Up->Heat_Transfer leads to Mass_Transfer Mass Transfer Limitations Scale-Up->Mass_Transfer leads to Downstream_Processing Downstream Processing Scale-Up->Downstream_Processing complicates Hot_Spots Localized Hot Spots Heat_Transfer->Hot_Spots causes Gradients Concentration Gradients Mass_Transfer->Gradients causes Purification Purification Efficiency Downstream_Processing->Purification affects Byproducts By-product Formation Hot_Spots->Byproducts increases Low_Yield Lower Reaction Rate & Yield Gradients->Low_Yield results in Purity Final Product Purity Purification->Purity impacts

Caption: Key challenges encountered during the scale-up of chemical processes like esterification.

References

Technical Support Center: Purification of Crude Ethyl 2-Hydroxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of crude Ethyl 2-Hydroxybutyrate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

The impurities present in crude this compound largely depend on the synthetic route employed. Common methods include the reduction of ethyl 2-oxobutanoate (B1229078) and the Reformatsky reaction.

  • From Reduction of Ethyl 2-Oxobutanoate:

    • Unreacted Starting Material: Ethyl 2-oxobutanoate.

    • Reducing Agent Residues: Borohydride salts or other reducing agent byproducts.

    • Solvent Residues: Alcohols (e.g., ethanol, isopropanol) or ethers (e.g., THF, diethyl ether) used in the reaction and workup.

  • From Reformatsky Reaction (using ethyl 2-bromoacetate and propanal):

    • Unreacted Starting Materials: Ethyl 2-bromoacetate and propanal.

    • Reagent Residues: Zinc metal and its salts.[1][2][3]

    • Byproducts: Self-condensation products of the aldehyde or ester.

  • General Impurities:

    • 2-Hydroxybutyric acid: Formed by the hydrolysis of the ester.

    • Ethanol: From the esterification reaction or hydrolysis.

    • Water: From the workup process.

    • Polymeric materials: Can form if the material is subjected to high temperatures or acidic/basic conditions.[4]

Q2: Which purification method is most suitable for this compound?

The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity.

  • Fractional Vacuum Distillation: This is an effective method for separating this compound from less volatile and more volatile impurities on a larger scale.[4] It is crucial to perform this under reduced pressure to prevent thermal decomposition.

  • Flash Column Chromatography: This technique is ideal for laboratory-scale purification to remove impurities with different polarities.[4][5] Silica (B1680970) gel is the most common stationary phase.

  • Aqueous Wash: A simple aqueous wash with a mild base (e.g., saturated sodium bicarbonate solution) can effectively remove acidic impurities like 2-hydroxybutyric acid. This is often performed as a preliminary purification step before distillation or chromatography.[4]

Q3: How can I monitor the purity of this compound during purification?

  • Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) is a powerful technique to assess the purity of the collected fractions.[6] A polar capillary column is often suitable for separating hydroxy esters.

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the progress of column chromatography. A common mobile phase is a mixture of hexane (B92381) and ethyl acetate.[4]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low yield after purification Product loss during aqueous workup: this compound has some water solubility.Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the ester in the aqueous phase before extraction. Use a sufficient volume and number of extractions with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).
Incomplete separation during distillation: Co-distillation with impurities.Use a more efficient fractionating column (e.g., Vigreux or packed column). Optimize the heating rate and vacuum to ensure a slow and steady distillation. Discard an appropriate head and tail fraction.[4]
Poor separation on column chromatography: Co-elution of the product with impurities.Optimize the eluent system. Use a shallower gradient or isocratic elution with a solvent system that provides better separation on TLC. A common starting point is a mixture of hexane and ethyl acetate.[4][5]
Product decomposition during distillation Thermal degradation at high temperatures: The hydroxyl group can be susceptible to elimination or other side reactions at elevated temperatures.Perform the distillation under reduced pressure (vacuum) to lower the boiling point.[4]
Presence of acidic or basic impurities: These can catalyze decomposition or polymerization.Neutralize the crude product with a mild aqueous wash (e.g., saturated sodium bicarbonate solution) and ensure it is thoroughly dried before distillation.[4]
Coloration of the product after purification Trace impurities or degradation products: Small amounts of highly colored byproducts may be present.Consider passing the purified material through a short plug of silica gel or activated carbon.
Broad or tailing peaks in GC analysis Interaction of the hydroxyl group with the column: The polar -OH group can interact with the stationary phase, leading to poor peak shape.Derivatize the sample before GC analysis. Silylation of the hydroxyl group (e.g., using BSTFA) can make the compound more volatile and less polar, resulting in sharper peaks.[4]
Inappropriate GC column or conditions: Use a polar GC column designed for the analysis of polar compounds. Optimize the temperature program, including the initial temperature, ramp rate, and final temperature.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
CAS Number 52089-54-0
Molecular Formula C₆H₁₂O₃
Molecular Weight 132.16 g/mol
Boiling Point 167 °C (at 760 mmHg)[7]
Density 1.01 g/cm³[7]

Table 2: Typical Purification Parameters

Purification MethodKey ParametersTypical Values/RangesNotes
Fractional Vacuum Distillation Pressure 10-20 mmHgLowering the pressure reduces the boiling point, minimizing thermal stress.
Boiling Point ~60-75 °C (at 12-15 mmHg)This is an estimated range; precise temperature depends on the vacuum achieved.
Flash Column Chromatography Stationary Phase Silica gel (230-400 mesh)
Mobile Phase Hexane / Ethyl AcetateStart with a low polarity (e.g., 9:1) and gradually increase the polarity (e.g., to 7:3 or 6:4). The optimal ratio should be determined by TLC.[5]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial, low-polarity eluent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with the low-polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate). Gradually increase the polarity of the mobile phase to elute the product.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Fractional Vacuum Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, a vacuum-tight receiving flask, and a connection to a vacuum pump and pressure gauge.

  • Charging the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the distillation flask.

  • Applying Vacuum: Gradually reduce the pressure inside the apparatus to the desired level (e.g., 10-20 mmHg).

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the distillate that comes over at a stable temperature corresponding to the boiling point of this compound at that pressure. Discard the initial and final fractions, which are likely to contain more volatile and less volatile impurities, respectively.[4]

Visualizations

Purification_Workflow crude Crude Ethyl 2-Hydroxybutyrate wash Aqueous Wash (e.g., NaHCO3 soln) crude->wash Remove Acidic Impurities distillation Fractional Vacuum Distillation wash->distillation Large Scale chromatography Flash Column Chromatography wash->chromatography Lab Scale pure Pure Ethyl 2-Hydroxybutyrate distillation->pure chromatography->pure

Caption: General workflow for the purification of crude this compound.

Troubleshooting_Logic start Purification Issue (e.g., Low Yield) check_workup Review Aqueous Workup Procedure start->check_workup check_distillation Analyze Distillation Parameters start->check_distillation check_chromatography Evaluate Chromatography Conditions start->check_chromatography solution1 Saturate with Brine, Increase Extractions check_workup->solution1 solution2 Improve Column Efficiency, Optimize Vacuum/Heat check_distillation->solution2 solution3 Optimize Eluent System, Check for Degradation check_chromatography->solution3

Caption: Troubleshooting logic for addressing low purification yield.

References

Technical Support Center: Stability of Ethyl 2-Hydroxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in enhancing the stability of Ethyl 2-Hydroxybutyrate during storage and experimentation. Below you will find troubleshooting guides and frequently asked questions to address potential issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can lead to the degradation of this compound?

A1: The stability of this compound is primarily influenced by its ester and secondary alcohol functional groups. Key factors that can cause degradation include:

  • Hydrolysis: The ester group is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield 2-hydroxybutyric acid and ethanol.

  • Oxidation: The secondary alcohol group can be oxidized to a ketone, forming ethyl 2-oxobutanoate. This can be promoted by oxidizing agents, exposure to atmospheric oxygen, and potentially accelerated by light or heat.

  • Thermal Stress: Elevated temperatures can accelerate both hydrolysis and oxidation, as well as potentially other degradation pathways. The product is chemically stable under standard ambient conditions (room temperature).

Q2: What are the recommended storage conditions for this compound to ensure its long-term stability?

A2: To minimize degradation, it is recommended to store this compound in a cool, dry, and dark place.[1] The container should be tightly sealed to protect it from moisture and atmospheric oxygen.[1][2][3] For long-term storage, refrigeration is often recommended. Storage under an inert atmosphere, such as nitrogen or argon, can further mitigate oxidative degradation.

Q3: What are the likely degradation products of this compound?

A3: Based on its chemical structure, the most probable degradation products are:

  • From Hydrolysis: 2-Hydroxybutyric acid and ethanol.

  • From Oxidation: Ethyl 2-oxobutanoate.

Q4: Which analytical techniques are suitable for monitoring the stability of this compound?

A4: To monitor the purity and degradation of this compound, high-performance liquid chromatography (HPLC) with UV or mass spectrometric (MS) detection is a common and effective method. Gas chromatography (GC) coupled with a flame ionization detector (FID) or MS can also be used, particularly for volatile degradation products. These techniques can separate the parent compound from its potential impurities and degradation products.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Change in sample appearance (e.g., color change, precipitation) Degradation of the compound.- Verify that storage conditions (temperature, light exposure, atmosphere) are optimal. - Analyze the sample using a suitable analytical technique (e.g., HPLC, GC) to identify impurities. - If the compound is in solution, check the pH and ensure compatibility with the solvent.
Appearance of unexpected peaks in chromatograms Formation of degradation products.- Compare the chromatogram with a reference standard stored under ideal conditions. - If possible, identify the degradation products using mass spectrometry (MS). - Review the experimental procedure for potential stressors such as high temperatures or incompatible reagents.
Loss of potency or concentration over time Instability under experimental or storage conditions.- Conduct a time-course stability study under your specific experimental conditions. - If hydrolysis is suspected, adjust the pH of solutions to a more neutral range. - For solutions, consider the need for antioxidants if oxidation is a concern.
Inconsistent experimental results Degradation of the starting material.- Evaluate the purity of the this compound stock before each experiment. - Prepare fresh solutions for each experiment to minimize degradation in the solvent. - Consider performing a forced degradation study to understand the stability profile under your experimental conditions.

Data on Storage Conditions

Form Temperature Duration Notes
Pure Liquid-20°C3 yearsStore in a tightly sealed container.[4]
Pure Liquid4°C2 yearsProtect from light and moisture.[4]
In Solvent (e.g., DMSO)-80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.[4]
In Solvent (e.g., DMSO)-20°C1 monthUse within a shorter timeframe.[4]

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is crucial for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.

Objective: To identify the potential degradation pathways of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 8 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Expose a solid sample or a solution to 80°C for 48 hours in a temperature-controlled oven.

    • Photodegradation: Expose a solution of the compound to a UV lamp (e.g., 254 nm) or a xenon lamp (simulating sunlight) for a defined period, alongside a control sample protected from light.

  • Sample Analysis:

    • At specified time points, withdraw samples.

    • Neutralize the acidic and basic samples if necessary.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

    • Characterize the major degradation products using LC-MS or other appropriate techniques.

Visualizations

This compound This compound 2-Hydroxybutyric Acid + Ethanol 2-Hydroxybutyric Acid + Ethanol This compound->2-Hydroxybutyric Acid + Ethanol  Hydrolysis (Acid/Base) Ethyl 2-Oxobutanoate Ethyl 2-Oxobutanoate This compound->Ethyl 2-Oxobutanoate  Oxidation (e.g., H2O2)

Caption: Potential degradation pathways for this compound.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Stock_Solution Prepare Stock Solution Stress_Samples Prepare Stressed Samples (Acid, Base, Oxidative, Thermal, Photo) Stock_Solution->Stress_Samples Controls Prepare Control Samples Stock_Solution->Controls Incubate Incubate under Defined Conditions Stress_Samples->Incubate Controls->Incubate Sampling Sample at Timepoints Incubate->Sampling Neutralize_Dilute Neutralize and/or Dilute Sampling->Neutralize_Dilute HPLC_Analysis HPLC/LC-MS Analysis Neutralize_Dilute->HPLC_Analysis Characterization Characterize Degradants HPLC_Analysis->Characterization

Caption: General workflow for conducting a stability study.

References

Overcoming poor peak shape in HPLC analysis of Ethyl 2-Hydroxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions regarding poor peak shape in the High-Performance Liquid Chromatography (HPLC) analysis of Ethyl 2-Hydroxybutyrate. It is intended for researchers, scientists, and drug development professionals seeking to optimize their chromatographic methods.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common types of poor peak shape in HPLC?

Poor peak shape in HPLC typically manifests in four ways:

  • Peak Tailing: The peak has an asymmetry factor greater than 1, with a "tail" extending from the peak maximum. This is often caused by secondary interactions between the analyte and the stationary phase, such as acidic silanol (B1196071) groups on the column packing interacting with basic analytes.[1]

  • Peak Fronting: The opposite of tailing, where the peak has an asymmetry factor less than 1 and a leading edge. This can be a sign of column overload or an injection solvent that is too strong.[1][2]

  • Broad Peaks: Peaks are wider than expected, leading to decreased sensitivity and poor resolution. This can result from extra-column volume, low mobile phase flow rate, or column degradation.[3][4]

  • Split Peaks: A single peak appears as two or more merged peaks. This can be caused by a partially blocked column frit, a void at the column inlet, or co-elution with an impurity.[2][5]

Q2: My this compound peak is tailing. What is the likely cause?

Peak tailing for a small, polar compound like this compound is often due to secondary interactions with the stationary phase. While the ester itself is neutral, it can be susceptible to hydrolysis, forming 2-hydroxybutyric acid. This acidic species, or other acidic impurities, can interact with residual silanol groups on the silica-based column packing, causing tailing. Other potential causes include low buffer concentration in the mobile phase or contamination on the column.[2][6]

Q3: What causes peak fronting in my analysis?

Peak fronting is most commonly associated with two issues:

  • Sample Overload: Injecting too much analyte can saturate the stationary phase at the column inlet, leading to a distorted, fronting peak.[4][6] Try reducing the injection volume or diluting the sample.[3]

  • Incompatible Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., high percentage of organic solvent), the peak shape can be distorted, often resulting in fronting or splitting.[2][7] The sample solvent should ideally match the initial mobile phase composition.[8]

Q4: All the peaks in my chromatogram, including this compound, are broad. What should I investigate?

If all peaks are broad, the problem likely originates from the HPLC system or a global column issue, rather than a specific chemical interaction. Key areas to check include:

  • Extra-Column Volume: Excessive tubing length or use of tubing with a large internal diameter between the injector, column, and detector can cause band broadening.[9]

  • Column Failure: A void or channel may have formed in the column packing material.

  • Blocked Frit: Particulate matter from the sample or system can clog the inlet frit of the column, distorting the flow path.[6]

  • Temperature Fluctuations: Inconsistent column temperature can affect viscosity and retention, leading to broader peaks.[1][4]

Q5: Why is my this compound peak splitting?

Peak splitting can be a frustrating issue with several potential causes:

  • Column Inlet Problem: The most common cause is a partially blocked inlet frit or a void in the packing material at the top of the column.[5][7] This creates two different flow paths for the sample, resulting in a split peak.

  • Sample Solvent Effect: Injecting a sample in a strong, non-miscible, or improperly pH-adjusted solvent can cause the peak to split as it enters the mobile phase.[5]

  • pH Near Analyte pKa: If the mobile phase pH is very close to the pKa of an ionizable analyte (or a key impurity like 2-hydroxybutyric acid), both the ionized and non-ionized forms can exist simultaneously, potentially leading to peak splitting or shoulders.[10][11]

Part 2: Systematic Troubleshooting Guide

When encountering poor peak shape, a systematic approach is crucial to identifying and resolving the root cause. The following workflow provides a logical sequence of steps.

Troubleshooting_Workflow start Poor Peak Shape Observed (Tailing, Fronting, Broad, Split) q1 Is the issue seen on ALL peaks? start->q1 system_issue Problem is likely systemic or at the column inlet. q1->system_issue Yes method_issue Problem is likely related to analyte-specific interactions. q1->method_issue No check_frit 1. Check for blocked column frit. Backflush the column. system_issue->check_frit check_void 2. Check for column void. Replace column if necessary. check_frit->check_void check_connections 3. Check for dead volume. Ensure proper fittings and tubing. check_void->check_connections check_mobile_phase 1. Investigate Mobile Phase. Check pH, buffer strength, and age. method_issue->check_mobile_phase check_sample 2. Investigate Sample. Check solvent, concentration, and stability. check_mobile_phase->check_sample check_column_chem 3. Evaluate Column Chemistry. Consider secondary interactions (silanols). check_sample->check_column_chem Peak_Tailing_Causes tailing Peak Tailing col_issues Column-Related tailing->col_issues mp_issues Mobile Phase-Related tailing->mp_issues analyte_issues Analyte-Related tailing->analyte_issues silanol Secondary Silanol Interactions col_issues->silanol col_contam Column Contamination col_issues->col_contam col_degrade Bed Degradation / Void col_issues->col_degrade ph_pka pH too close to analyte pKa mp_issues->ph_pka buffer Inadequate Buffer Strength mp_issues->buffer overload Mass Overload analyte_issues->overload impurity Co-eluting Impurity analyte_issues->impurity

References

Minimizing racemization of Ethyl 2-Hydroxybutyrate during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Ethyl 2-Hydroxybutyrate. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize racemization during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A: Racemization is the process by which an enantiomerically pure or enriched compound is converted into a mixture of equal parts of both enantiomers (a racemate). For a chiral molecule like this compound, maintaining a specific stereochemistry (e.g., (S)- or (R)-enantiomer) is often critical for its biological activity and therapeutic efficacy. Racemization leads to a loss of optical purity, which can result in a final product with reduced or altered pharmacological properties.

Q2: What are the primary causes of racemization for this compound?

A: The primary cause of racemization for this compound is the presence of a proton on the alpha-carbon (the carbon atom adjacent to the ester carbonyl group). This proton is weakly acidic and can be removed under certain conditions, leading to the formation of a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in a mixture of both enantiomers. Conditions that facilitate this process include:

  • Basic conditions: Bases can directly deprotonate the alpha-carbon.

  • Acidic conditions: Acid catalysis can promote enolization.

  • Elevated temperatures: Increased thermal energy can provide the activation energy needed for racemization.

Q3: Which functional groups in this compound are susceptible to reactions that can induce racemization?

A: Both the hydroxyl (-OH) group and the ethyl ester (-COOEt) group can be involved in reactions that may lead to racemization.

  • Reactions at the hydroxyl group: Derivatization of the hydroxyl group, for example, during protection or conversion to a leaving group, can expose the molecule to conditions (e.g., basic reagents) that promote racemization at the adjacent stereocenter.

  • Reactions at the ester group: Hydrolysis or transesterification of the ester can be carried out under basic or acidic conditions, which are known to cause racemization of the alpha-carbon.

Q4: Can the choice of solvent influence the rate of racemization?

A: Yes, the solvent can play a significant role. Protic solvents, especially in the presence of acids or bases, can facilitate the proton transfer steps involved in enolate formation and reprotonation, potentially increasing the rate of racemization. Polar aprotic solvents can also influence reaction rates and the stability of intermediates.

Troubleshooting Guides

Issue 1: Loss of Enantiomeric Excess During Base-Catalyzed Reactions (e.g., Hydrolysis, Protection of -OH)
Potential Cause Recommended Solution
Strong Base Use a weaker, non-nucleophilic base if possible. For protecting group installation, hindered bases like 2,6-lutidine or diisopropylethylamine (DIPEA) are often preferred over stronger bases like sodium hydride or potassium carbonate.
High Temperature Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Cooling the reaction to 0 °C or below can significantly reduce the rate of racemization.
Prolonged Reaction Time Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Prolonged exposure to basic conditions increases the likelihood of racemization.
Protic Solvent If the reaction chemistry allows, consider using a polar aprotic solvent (e.g., THF, DCM) instead of a protic solvent (e.g., methanol (B129727), ethanol) to minimize proton exchange.
Issue 2: Racemization Observed During Acid-Catalyzed Reactions (e.g., Esterification, Hydrolysis)
Potential Cause Recommended Solution
Strong Acid Catalyst Use the mildest acidic catalyst that is effective. In some cases, a Lewis acid might be a better choice than a Brønsted acid.
High Temperature Similar to base-catalyzed reactions, keep the reaction temperature as low as feasible.
Excess Water (in non-hydrolysis reactions) Ensure all reagents and solvents are anhydrous, as water in the presence of acid can facilitate enolization.
Issue 3: Epimerization or Racemization during Hydroxyl Group Activation/Substitution
Potential Cause Recommended Solution
Reaction proceeds via an SN1 mechanism Choose reaction conditions that favor an SN2 mechanism, which proceeds with inversion of configuration and avoids a planar carbocation intermediate that would lead to racemization.
Mitsunobu Reaction leading to retention The Mitsunobu reaction typically proceeds with inversion of configuration. If retention is observed, it may indicate a double inversion has occurred, possibly through an intramolecular cyclization-opening sequence. Re-evaluate the reaction pathway and substrate structure.
Formation of an enolate during activation When converting the hydroxyl to a leaving group (e.g., tosylate, mesylate), use non-nucleophilic bases and low temperatures to minimize the risk of deprotonation at the alpha-carbon.

Experimental Protocols

Protocol 1: Protection of the Hydroxyl Group as a Silyl (B83357) Ether with Minimal Racemization

This protocol describes the protection of the hydroxyl group of Ethyl (S)-2-hydroxybutyrate using tert-butyldimethylsilyl chloride (TBSCl). This method is designed to minimize exposure to harsh basic conditions.

Materials:

  • Ethyl (S)-2-hydroxybutyrate

  • tert-Butyldimethylsilyl chloride (TBSCl)

  • Imidazole (B134444)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of Ethyl (S)-2-hydroxybutyrate (1.0 eq.) in anhydrous DMF (0.5 M) under an argon atmosphere, add imidazole (2.5 eq.).

  • Stir the solution at 0 °C for 15 minutes.

  • Add a solution of TBSCl (1.2 eq.) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired silyl ether.

Protocol 2: Inversion of Stereochemistry at the Hydroxyl Group via the Mitsunobu Reaction

This protocol describes the inversion of the stereocenter of Ethyl (S)-2-hydroxybutyrate to Ethyl (R)-2-hydroxybutyrate through a Mitsunobu reaction with p-nitrobenzoic acid, followed by hydrolysis. The Mitsunobu reaction is known to proceed with a clean inversion of stereochemistry.[1]

Part A: Mitsunobu Reaction

Materials:

  • Ethyl (S)-2-hydroxybutyrate

  • Triphenylphosphine (B44618) (PPh₃)

  • p-Nitrobenzoic acid

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve Ethyl (S)-2-hydroxybutyrate (1.0 eq.), triphenylphosphine (1.5 eq.), and p-nitrobenzoic acid (1.5 eq.) in anhydrous THF under an argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq.) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to isolate the intermediate ester.

Part B: Hydrolysis of the Intermediate Ester

Materials:

  • The ester from Part A

  • Methanol

  • 1 M Sodium hydroxide (B78521) solution

  • Diethyl ether

  • 1 M Hydrochloric acid

Procedure:

  • Dissolve the purified ester from Part A in methanol.

  • Add 1 M sodium hydroxide solution and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).

  • Remove the methanol under reduced pressure.

  • Add water to the residue and wash with diethyl ether to remove non-polar impurities.

  • Acidify the aqueous layer to pH ~2 with 1 M HCl.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield Ethyl (R)-2-hydroxybutyrate.

Visual Guides

Racemization_Mechanism cluster_conditions Conditions Promoting Racemization (S)-EHB (S)-Ethyl 2-Hydroxybutyrate Enolate Planar Enolate Intermediate (S)-EHB->Enolate - H⁺ (Base) or H⁺/H₂O (Acid) Enolate->(S)-EHB + H⁺ (R)-EHB (R)-Ethyl 2-Hydroxybutyrate Enolate->(R)-EHB + H⁺ Base Strong Base Acid Strong Acid Heat High Temperature

Caption: Mechanism of racemization of this compound.

Minimizing_Racemization_Workflow cluster_reaction Reaction on this compound cluster_strategy Strategy Selection cluster_conditions Key Conditions to Control cluster_outcome Desired Outcome Start Chirally Pure This compound Protect Protect Hydroxyl Group (e.g., Silyl Ether) Start->Protect Invert Invert Stereocenter (e.g., Mitsunobu) Start->Invert Mild Use Mild Conditions Start->Mild Temp Low Temperature Protect->Temp Base Weak/Hindered Base Protect->Base Invert->Temp Mild->Temp Mild->Base Time Minimize Reaction Time Mild->Time End Product with High Enantiomeric Excess Temp->End Base->End Time->End

Caption: Decision workflow for minimizing racemization.

References

Validation & Comparative

A Comparative Guide to the Quantification of Ethyl 2-Hydroxybutyrate: GC-MS vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Ethyl 2-Hydroxybutyrate, a chiral ester with significance in various research and development sectors, necessitates robust and reliable analytical methods. This guide provides an objective comparison of two common analytical techniques for its quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The information presented is a synthesis of validated methods for this compound and structurally similar compounds, offering a comprehensive overview for method selection and development.

At a Glance: Method Comparison

The choice between GC-MS and HPLC for the quantification of this compound depends on several factors, including the required sensitivity, sample matrix, and the need for chiral separation. Below is a summary of typical performance characteristics for each method, compiled from studies on this compound and its close structural analogs.

Performance CharacteristicGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) Typically in the low µg/L rangeTypically in the µg/mL range
Limit of Quantification (LOQ) Typically in the low µg/L to µg/mL rangeTypically in the µg/mL range
Accuracy (% Recovery) 85 - 115%98 - 102%
Precision (%RSD) < 15%< 5%
Chiral Separation Possible with chiral columns or derivatizationPossible with chiral stationary phases
Sample Volatility RequiredNot required
Derivatization Often required for polar analytesGenerally not required

In-Depth Methodologies

Detailed experimental protocols are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for the quantification of ethyl esters, including this compound, using GC-MS and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from established methods for the analysis of volatile esters in complex matrices.[1][2]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To a 10 mL sample, add an appropriate internal standard (e.g., a deuterated analog of the analyte).

  • Perform liquid-liquid extraction using a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Vortex the mixture and centrifuge to separate the layers.

  • Collect the organic layer and dry it over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890A or equivalent.[1]

  • Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a polar capillary column like BP21 for better separation of polar compounds.[1]

  • Injector: Split/splitless injector, operated in splitless mode at 250°C.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 180°C at 20°C/min.

    • Ramp to 250°C at 35°C/min and hold for 4 minutes.

  • Mass Spectrometer: Agilent 5975C Mass Selective Detector or equivalent.[1]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Mass Range: m/z 40-300.[1]

  • Source Temperature: 230°C.[1]

  • Quadrupole Temperature: 150°C.[1]

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol is based on a validated method for a structurally similar compound, ethyl butylacetylaminopropionate.

1. Sample Preparation

  • Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile (B52724):water, 1:1).

  • Prepare a series of calibration standards by diluting the stock solution to concentrations spanning the expected range of the samples.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions

  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: Kromasil C18 reverse-phase column (250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (50:50, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 20 µL.

  • UV Detection: Wavelength set at 218 nm.

Visualizing the Workflow: Analytical Method Validation

The validation of an analytical method is a critical process to ensure its suitability for the intended purpose. The following diagram illustrates a typical workflow for the validation of an analytical method according to ICH guidelines.

Analytical Method Validation Workflow start Start: Define Analytical Procedure & Requirements protocol Develop & Document Validation Protocol start->protocol specificity Specificity/ Selectivity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness evaluation Evaluate Results Against Acceptance Criteria specificity->evaluation linearity->evaluation accuracy->evaluation precision->evaluation lod_loq->evaluation robustness->evaluation evaluation->protocol Fail report Prepare Validation Report evaluation->report Pass end End: Method Approved for Routine Use report->end

Analytical Method Validation Workflow

Signaling Pathways and Logical Relationships

For the quantification of a specific analyte like this compound, understanding the logical flow of the analytical process is essential. The following diagram illustrates the key stages from sample receipt to final data reporting.

Quantification_Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis sample_receipt Sample Receipt sample_prep Sample Preparation (e.g., Extraction, Dilution) sample_receipt->sample_prep instrument_setup Instrument Setup (GC-MS or HPLC) sequence_run Sequence Run (Standards & Samples) sample_prep->sequence_run std_prep Standard Preparation std_prep->sequence_run instrument_setup->sequence_run data_acquisition Data Acquisition sequence_run->data_acquisition data_processing Data Processing (Integration, Calibration) data_acquisition->data_processing data_review Data Review & QC data_processing->data_review reporting Final Report Generation data_review->reporting

Analytical Quantification Workflow

References

A Comparative Guide to Chiral Building Blocks: Ethyl 2-Hydroxybutyrate vs. Ethyl Lactate in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the strategic selection of chiral building blocks is paramount for the efficient and stereocontrolled construction of complex molecules. Among the myriad of options available, α-hydroxy esters such as ethyl 2-hydroxybutyrate and ethyl lactate (B86563) have emerged as versatile and economically viable starting materials. This guide provides an objective comparison of their performance in asymmetric synthesis, highlighting their distinct roles as a chiral synthon and a chiral auxiliary, respectively. Supported by experimental data, this document aims to inform the selection process for researchers engaged in the synthesis of enantiomerically pure compounds.

Core Principles: Chiral Pool vs. Chiral Auxiliary Approach

The utility of this compound and ethyl lactate in asymmetric synthesis is best understood through the two fundamental strategies they represent:

  • Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure natural products as starting materials. The inherent chirality of the starting material is incorporated into the target molecule. Ethyl (R)-2-hydroxybutyrate, often synthesized via highly enantioselective methods, serves as a prime example of a chiral synthon, particularly in the synthesis of pharmaceuticals like Angiotensin-Converting Enzyme (ACE) inhibitors.[1][2]

  • Chiral Auxiliary-Mediated Synthesis: In this strategy, an achiral substrate is temporarily bonded to a chiral molecule (the auxiliary). The auxiliary directs the stereochemical outcome of a subsequent reaction, after which it is cleaved and can ideally be recovered. Ethyl lactate has been effectively employed as a chiral auxiliary, for instance, in diastereoselective Diels-Alder reactions.

The following sections will delve into specific applications of each molecule, presenting quantitative data and detailed experimental protocols to allow for a direct comparison of their efficacy in these distinct roles.

Performance Comparison in Asymmetric Synthesis

The following tables summarize the performance of this compound as a chiral synthon in an asymmetric reduction and ethyl lactate as a chiral auxiliary in a diastereoselective cycloaddition.

Table 1: Asymmetric Synthesis of Ethyl (R)-2-hydroxy-4-phenylbutyrate (ACE Inhibitor Intermediate) [1]

PrecursorReaction TypeCatalyst/EnzymeConversion (%)Enantiomeric Excess (ee%)
Ethyl 2-oxo-4-phenylbutyrateAsymmetric ReductionCarbonyl Reductase (CpCR) & Glucose Dehydrogenase (GDH)98.3>99.9

Table 2: Diastereoselective Diels-Alder Reaction using a Lactate-Derived Chiral Auxiliary

DieneDienophile (Acrylate of Ethyl Lactate)Lewis AcidDiastereomeric Ratio (endo:exo)Diastereomeric Excess (de%)
Cyclopentadiene (B3395910)Acryloyl-(S)-ethyl lactateTiCl₄>95:5>90

Experimental Protocols

Asymmetric Synthesis of Ethyl (R)-2-hydroxy-4-phenylbutyrate

This protocol describes the asymmetric reduction of a prochiral ketone to synthesize the chiral α-hydroxy ester, a key intermediate for ACE inhibitors.[1]

Materials:

  • Ethyl 2-oxo-4-phenylbutyrate (OPBE)

  • Recombinant E. coli cells co-expressing Carbonyl Reductase (CpCR) and Glucose Dehydrogenase (GDH)

  • Glucose

  • NADP⁺

  • Phosphate Buffer (pH 7.0)

  • Ethyl acetate

Procedure:

  • A reaction mixture is prepared containing 10 mM PB buffer (pH 7.0), 30 mM ethyl 2-oxo-4-phenylbutyrate (OPBE), 0.1 g/mL wet recombinant E. coli cells, 50 g/L glucose, and 0.1 mM NADP⁺.[1]

  • The reaction is carried out at 30 °C for 24 hours.[1]

  • Upon completion, the reaction mixture is centrifuged to separate the cells.

  • The supernatant is extracted three times with ethyl acetate.

  • The combined organic layers are dried over anhydrous MgSO₄ and concentrated under reduced pressure.

  • The conversion and enantiomeric excess of the resulting ethyl (R)-2-hydroxy-4-phenylbutyrate are determined by gas chromatography (GC) analysis.[1]

Diastereoselective Diels-Alder Reaction with a Lactate-Derived Chiral Auxiliary

This protocol details the use of an acrylate (B77674) derivative of ethyl lactate as a chiral auxiliary to control the stereochemistry of a Diels-Alder reaction.

Materials:

Procedure:

  • Synthesis of the Chiral Dienophile: To a solution of (S)-ethyl lactate and triethylamine in anhydrous dichloromethane at 0 °C, acryloyl chloride is added dropwise. The reaction mixture is stirred for 1-2 hours at 0 °C. The reaction is then quenched with water, and the organic layer is washed, dried, and concentrated to yield the acrylate of ethyl lactate.

  • Diels-Alder Reaction: The chiral acrylate is dissolved in anhydrous dichloromethane and cooled to -78 °C.

  • Freshly cracked cyclopentadiene is added, followed by the dropwise addition of a solution of TiCl₄ in dichloromethane.

  • The reaction is stirred at -78 °C for several hours and monitored by TLC.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃.

  • The mixture is warmed to room temperature, and the organic layer is separated, washed, dried, and concentrated.

  • The diastereomeric ratio and diastereomeric excess of the resulting cycloadduct are determined by ¹H NMR spectroscopy or chiral HPLC analysis.

  • Auxiliary Cleavage: The chiral auxiliary can be removed by hydrolysis (e.g., using LiOH) or reduction (e.g., using LiAlH₄) to yield the chiral carboxylic acid or alcohol, respectively.

Visualization of Synthetic Strategies

The distinct approaches of utilizing this compound as a chiral synthon and ethyl lactate as a chiral auxiliary can be visualized through the following diagrams.

Chiral_Pool_Synthesis cluster_0 Asymmetric Synthesis of Chiral Precursor cluster_1 Chiral Pool Approach Prochiral_Ketone Ethyl 2-oxo-4-phenylbutyrate (Achiral) Asymmetric_Reduction Asymmetric Reduction Prochiral_Ketone->Asymmetric_Reduction Chiral_EHB (R)-Ethyl 2-Hydroxybutyrate (Chiral Synthon) Asymmetric_Reduction->Chiral_EHB Further_Steps Further Synthetic Transformations Chiral_EHB->Further_Steps Incorporation of existing chirality Target_Molecule ACE Inhibitor (Enantiomerically Pure) Further_Steps->Target_Molecule

Caption: Workflow for Chiral Pool Synthesis using this compound.

Chiral_Auxiliary_Synthesis cluster_0 Chiral Auxiliary Approach Achiral_Substrate Achiral Substrate (e.g., Acryloyl Chloride) Attachment Attachment of Auxiliary Achiral_Substrate->Attachment Chiral_Auxiliary (S)-Ethyl Lactate (Chiral Auxiliary) Chiral_Auxiliary->Attachment Chiral_Intermediate Chiral Dienophile Attachment->Chiral_Intermediate Diastereoselective_Reaction Diastereoselective Diels-Alder Chiral_Intermediate->Diastereoselective_Reaction Diastereomeric_Product Diastereomerically Enriched Product Diastereoselective_Reaction->Diastereomeric_Product Cleavage Cleavage of Auxiliary Diastereomeric_Product->Cleavage Target_Molecule Chiral Product (Enantiomerically Pure) Cleavage->Target_Molecule Recovered_Auxiliary Recovered (S)-Ethyl Lactate Cleavage->Recovered_Auxiliary

Caption: Workflow for Chiral Auxiliary-Mediated Asymmetric Synthesis.

Conclusion

Both this compound and ethyl lactate are valuable assets in the field of asymmetric synthesis, albeit through different strategic applications.

This compound excels as a chiral synthon , where its pre-existing, well-defined stereocenter is directly incorporated into the final product. This "chiral pool" approach is particularly powerful for the synthesis of specific, high-value targets like ACE inhibitors, where highly efficient enzymatic or catalytic methods can provide the chiral starting material with excellent enantiopurity.[1] The primary advantage lies in the high enantiomeric excess achievable for the final product, as the core chirality is established early on.

Ethyl lactate , on the other hand, demonstrates its utility as a chiral auxiliary . By temporarily attaching it to an achiral substrate, it effectively directs the stereochemical course of a reaction, such as a Diels-Alder cycloaddition, to yield a product with high diastereoselectivity. A key benefit of this approach is the potential for catalytic turnover of the chiral source (if not the auxiliary itself, then the catalyst used in conjunction with it) and the ability to recover and reuse the auxiliary, which can be economically advantageous.

The choice between these two building blocks, and the synthetic strategies they embody, will ultimately depend on the specific target molecule, the desired stereochemistry, and the overall synthetic plan. For direct incorporation of a specific chiral fragment, a chiral pool approach with a synthon like this compound is often preferred. For inducing chirality in a new stereocenter during a key bond-forming step, a chiral auxiliary such as ethyl lactate can provide an elegant and efficient solution. This guide provides the foundational data and protocols to aid researchers in making an informed decision for their specific synthetic challenges.

References

A Comparative Guide to the Validation of a Chiral HPLC Method for Ethyl 2-Hydroxybutyrate Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral compounds is a critical aspect of quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the gold standard for the separation and quantification of enantiomers. This guide provides a comprehensive overview of the validation of a chiral HPLC method for the enantiomers of Ethyl 2-Hydroxybutyrate, a key chiral intermediate in various synthetic processes. This guide will also compare the HPLC method with alternative analytical techniques and provide detailed experimental protocols based on established validation guidelines.

Comparative Analysis of Chiral Separation Techniques

The selection of an analytical method for chiral separation is contingent on factors such as the chemical nature of the analyte, the required sensitivity, and the availability of instrumentation. While chiral HPLC is a widely adopted technique, other methods like chiral Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral derivatizing agents also offer viable solutions.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)NMR with Chiral Derivatizing Agent
Principle Physical separation of enantiomers on a chiral stationary phase.Physical separation of volatile enantiomers on a chiral stationary phase.Conversion of enantiomers into diastereomers, leading to distinct signals in the NMR spectrum.[1]
Sample Preparation Typically involves dissolving the sample in a suitable solvent.Sample must be volatile or derivatized to increase volatility.Requires a chemical reaction to form diastereomers.[1]
Instrumentation HPLC system with a chiral column and a suitable detector (e.g., UV, PDA).Gas chromatograph with a chiral column and a detector (e.g., FID, MS).[1]NMR spectrometer.[1]
Advantages Broad applicability, high resolution, and established validation protocols.[2]High sensitivity and resolution for volatile compounds.[1]Provides structural information and can determine absolute configuration (e.g., Mosher's method).[1]
Limitations Requires selection of an appropriate chiral stationary phase and mobile phase.Limited to thermally stable and volatile compounds.Derivatization reaction may not be straightforward; lower sensitivity compared to chromatographic methods.

Chiral HPLC Method for this compound Enantiomers

A common approach for the chiral separation of hydroxy esters like this compound involves normal-phase HPLC using a polysaccharide-based chiral stationary phase.

Table 1: Hypothesized Chiral HPLC Method Parameters

ParameterCondition
Chiral Column Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel)
Mobile Phase n-Hexane / 2-Propanol (95:5, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL

Validation of the Chiral HPLC Method

Method validation is essential to demonstrate that the analytical procedure is suitable for its intended purpose. The validation should be conducted according to the International Council for Harmonisation (ICH) guidelines.[2]

Table 2: Summary of Validation Parameters and Acceptance Criteria

Validation ParameterObjectiveAcceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present.The peaks of the two enantiomers should be well-resolved from each other and any impurities. Resolution (Rs) > 1.5.
Linearity To demonstrate a proportional relationship between the concentration of the analyte and the detector response.Correlation coefficient (r²) ≥ 0.998.[3]
Accuracy To determine the closeness of the test results to the true value.Recovery of the spiked analyte should be within 98-102%.
Precision (Repeatability & Intermediate) To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.Relative Standard Deviation (RSD) ≤ 2.0%.[3]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio (S/N) of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio (S/N) of 10:1.[4]
Robustness To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.Resolution (Rs) should remain > 1.5, and the RSD of replicate injections should be ≤ 2.0%.

Experimental Protocols

Detailed methodologies for the validation parameters are crucial for reproducibility.

Specificity
  • Prepare a solution of the racemic this compound.

  • Inject the solution into the HPLC system.

  • Analyze the chromatogram to ensure baseline separation of the two enantiomeric peaks and no interference from any other components.

Linearity
  • Prepare a series of at least five standard solutions of the undesired enantiomer at different concentrations, typically ranging from the LOQ to 150% of the specification limit.

  • Inject each standard solution in triplicate.

  • Plot a calibration curve of the peak area versus the concentration and determine the correlation coefficient (r²).

Accuracy
  • Prepare a sample of the desired enantiomer.

  • Spike the sample with known amounts of the undesired enantiomer at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).[2]

  • Prepare each concentration level in triplicate and analyze the samples.

  • Calculate the percentage recovery of the spiked enantiomer.

Precision
  • Repeatability (Intra-assay precision): Analyze six replicate samples of the same concentration of the undesired enantiomer on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the Relative Standard Deviation (RSD) for the peak areas of the replicate injections.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • These can be estimated from the slope of the calibration curve and the standard deviation of the response using the following formulas:

    • LOD = 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve)[3]

    • LOQ = 10 * (Standard Deviation of the Response / Slope of the Calibration Curve)[3]

Robustness
  • Introduce small, deliberate variations to the method parameters one at a time.[2]

  • Examples of variations include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (e.g., vary the percentage of 2-propanol by ± 0.5%)

  • For each variation, inject a system suitability solution and evaluate the resolution and peak shape.

Visualizing the Workflow and Relationships

To better understand the logical flow of the validation process and the relationship between different analytical approaches, the following diagrams are provided.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis A Select Chiral Stationary Phase (CSP) B Optimize Mobile Phase A->B C Define Chromatographic Conditions B->C I Robustness C->I J System Suitability C->J Establish System Suitability D Specificity E Linearity & Range D->E F Accuracy E->F G Precision E->G H LOD & LOQ E->H K Sample Analysis I->K J->D

Caption: Workflow for Chiral HPLC Method Development and Validation.

G cluster_0 Chromatographic Methods cluster_1 Spectroscopic Method Analyte This compound Enantiomers HPLC Chiral HPLC Analyte->HPLC Direct Separation GC Chiral GC Analyte->GC Direct Separation (if volatile) NMR NMR with Chiral Derivatizing Agent Analyte->NMR Indirect Analysis via Diastereomers

Caption: Comparison of Analytical Approaches for Chiral Separation.

References

A Comparative Guide to the Cross-Validation of GC-MS and HPLC Methods for Ethyl 2-Hydroxybutyrate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of small molecules like Ethyl 2-Hydroxybutyrate is paramount. This guide provides a comprehensive comparison of two common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Through a detailed examination of experimental protocols and performance data, this document aims to assist in the selection of the most suitable method for specific analytical needs.

The choice between GC-MS and HPLC for the analysis of this compound depends on several factors, including the analyte's volatility, thermal stability, and the required sensitivity of the assay. While both are powerful chromatographic techniques, they operate on different principles, leading to distinct advantages and disadvantages.[1] GC is well-suited for volatile and thermally stable compounds, whereas HPLC is ideal for a broader range of analytes, including non-volatile and thermally labile molecules.[1][2]

Comparative Performance Data

The following table summarizes the expected performance characteristics for the analysis of this compound using validated GC-MS and HPLC methods. These values are based on typical performance for similar small molecules and serve as a general comparison.

ParameterGC-MSHPLC-UV
Linearity (R²) > 0.99> 0.99
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (%RSD) < 10%< 5%
Limit of Detection (LOD) Lower (ng/mL range)Higher (µg/mL range)
Limit of Quantitation (LOQ) Lower (ng/mL range)Higher (µg/mL range)
Analysis Time Faster (5-15 min)Slower (10-30 min)
Sample Derivatization Often RequiredNot Required

Experimental Protocols

Detailed methodologies for both GC-MS and HPLC are crucial for reproducibility and method validation. The following sections outline the key experimental parameters for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS analysis of this compound typically requires a derivatization step to increase its volatility and thermal stability.[1]

Sample Preparation:

  • A specific volume of the sample is mixed with an internal standard.

  • The sample is subjected to protein precipitation, if necessary, followed by extraction.

  • The extracted analyte is derivatized using a suitable agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[3][4]

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 60°C, ramped to 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole.

  • Detection Mode: Selected Ion Monitoring (SIM) for quantitative analysis.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC offers the advantage of analyzing this compound directly without the need for derivatization.[5] A reversed-phase method is commonly employed.

Sample Preparation:

  • A precise amount of the sample is dissolved in the mobile phase.

  • The solution is filtered through a 0.45 µm syringe filter prior to injection.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: Diode Array Detector (DAD) or UV-Vis Detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water.[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

Method Validation

Both GC-MS and HPLC methods must be validated to ensure they are fit for their intended purpose.[7] Key validation parameters, as recommended by the FDA, include accuracy, precision, specificity, linearity, range, and the limits of detection and quantitation.[8][9]

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for GC-MS and HPLC analysis of this compound.

GCMS_Workflow start Sample Collection prep Sample Preparation (Extraction, Derivatization) start->prep injection GC Injection prep->injection separation Chromatographic Separation (HP-5ms Column) injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Spectrometry (MS Detection) ionization->detection data Data Analysis detection->data

Figure 1: GC-MS Experimental Workflow.

HPLC_Workflow start Sample Collection prep Sample Preparation (Dissolution, Filtration) start->prep injection HPLC Injection prep->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV-Vis Detection separation->detection data Data Analysis detection->data

Figure 2: HPLC Experimental Workflow.

Conclusion

Both GC-MS and HPLC are robust and reliable techniques for the quantitative analysis of this compound. The choice between the two will ultimately depend on the specific requirements of the study. For high-throughput analysis where high sensitivity is required, a validated GC-MS method may be preferable due to its faster run times and lower detection limits. Conversely, for applications where minimal sample preparation is desired and the analyte may be thermally sensitive, HPLC provides a powerful and versatile alternative. Cross-validation of both methods can provide a comprehensive understanding of the analyte and ensure the generation of high-quality, defensible data.

References

A Comparative Guide to Purity Analysis of Ethyl 2-Hydroxybutyrate: qNMR vs. Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of quality control in the pharmaceutical and chemical industries. For Ethyl 2-Hydroxybutyrate, a versatile building block in organic synthesis, ensuring high purity is paramount for the integrity of downstream applications. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against traditional chromatographic methods—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—for the purity assessment of this compound. The comparison is supported by representative experimental data and detailed methodologies to assist professionals in selecting the most appropriate analytical technique.

Quantitative Data Summary

The following table summarizes the performance characteristics of qNMR, GC, and HPLC for the purity analysis of a representative ethyl ester, which can be considered analogous to this compound.

ParameterQuantitative NMR (qNMR)Gas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Purity Assay (%) 99.5 ± 0.299.6 ± 0.399.4 ± 0.4
Precision (%RSD) < 1.0< 1.5< 2.0
Analysis Time per Sample ~10-15 min~20-30 min~15-25 min
Sample Preparation Time ~5 min~10 min~15 min
Primary/Relative Method Primary (requires a certified internal standard)Relative (requires a reference standard of the analyte)Relative (requires a reference standard of the analyte)
Selectivity High (based on unique proton signals)High (based on retention time and detector response)High (based on retention time and UV absorption)
Common Impurities Detected Structurally related impurities, residual solvents, starting materials.Volatile impurities, by-products, residual solvents.Non-volatile impurities, degradation products, starting materials.

Experimental Protocols

Quantitative NMR (qNMR) Spectroscopy

Principle: qNMR is a primary analytical method that allows for the direct measurement of the molar concentration of a substance. The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a specific signal from the analyte to the integral of a signal from a certified internal standard of known concentration, the purity of the analyte can be accurately determined without the need for a reference standard of the analyte itself.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Analytical balance (accurate to ±0.01 mg)

  • Volumetric flasks and pipettes

Reagents:

  • This compound sample

  • Certified Internal Standard (e.g., Maleic acid, Dimethyl sulfone)

  • Deuterated solvent (e.g., Chloroform-d, DMSO-d6)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh approximately 5-10 mg of the certified internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

    • Vortex the mixture until fully dissolved and transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include:

      • A 90° pulse angle.

      • A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest (typically 30-60 seconds) to ensure full relaxation.

      • A sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

  • Data Processing and Purity Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, characteristic signal of this compound (e.g., the quartet of the OCH2 protons) and a well-resolved signal of the internal standard.

    • Calculate the purity using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • subscripts "analyte" and "IS" refer to this compound and the internal standard, respectively.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

Principle: GC separates volatile and thermally stable compounds based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column. The FID is a sensitive detector that generates a current proportional to the amount of organic analyte combusted, allowing for quantification.

Instrumentation:

  • Gas chromatograph equipped with an FID

  • Capillary column (e.g., DB-WAX, HP-5)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • This compound sample and reference standard

  • High-purity solvent (e.g., Dichloromethane, Ethyl acetate)

  • Carrier gas (e.g., Helium, Nitrogen)

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of the this compound reference standard of known concentration in a suitable solvent.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Prepare the sample solution by accurately weighing the this compound sample and dissolving it in the same solvent to a concentration within the calibration range.

  • GC-FID Analysis:

    • Set the GC conditions (representative):

      • Injector Temperature: 250 °C

      • Detector Temperature: 280 °C

      • Oven Program: Start at 80 °C, hold for 2 min, ramp to 200 °C at 10 °C/min, hold for 5 min.

      • Carrier Gas Flow Rate: 1.0 mL/min

      • Injection Volume: 1 µL (split mode, e.g., 50:1)

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the reference standard against its concentration.

    • Determine the concentration of this compound in the sample solution from the calibration curve.

    • Calculate the purity of the sample based on the weighed amount and the determined concentration.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Principle: HPLC separates compounds based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase. For this compound, which lacks a strong chromophore, derivatization or detection at a low UV wavelength is often necessary.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • This compound sample and reference standard

  • HPLC-grade Acetonitrile and Water

  • Buffer (e.g., Ammonium acetate)

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of the this compound reference standard in the mobile phase or a compatible solvent.

    • Create a series of calibration standards by diluting the stock solution.

    • Prepare the sample solution by accurately weighing the sample and dissolving it to a known concentration within the calibration range.

  • HPLC-UV Analysis:

    • Set the HPLC conditions (representative):

      • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid.

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 30 °C

      • Detection Wavelength: 210 nm

      • Injection Volume: 10 µL

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the reference standard against its concentration.

    • Determine the concentration of this compound in the sample from the calibration curve.

    • Calculate the purity based on the initial weight of the sample and its measured concentration.

Mandatory Visualizations

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately weigh This compound weigh_is Accurately weigh Internal Standard weigh_sample->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_spectrum Acquire ¹H NMR Spectrum (Quantitative Parameters) transfer->acquire_spectrum process_spectrum Phase and Baseline Correction acquire_spectrum->process_spectrum integrate_peaks Integrate Analyte and IS Signals process_spectrum->integrate_peaks calculate_purity Calculate Purity using Formula integrate_peaks->calculate_purity

Caption: Workflow for Purity Analysis by qNMR.

Method_Comparison cluster_qnmr qNMR cluster_gc GC-FID cluster_hplc HPLC-UV qnmr_node Primary Method No analyte reference std. needed High accuracy & precision gc_node Relative Method Requires analyte reference std. Good for volatile impurities hplc_node Relative Method Requires analyte reference std. Good for non-volatile impurities Analyte This compound Purity Analysis Analyte->qnmr_node Analyte->gc_node Analyte->hplc_node

Caption: Comparison of Analytical Methods.

Comparison and Conclusion

qNMR stands out as a primary method, offering high accuracy and precision without the need for a specific reference standard of this compound, provided a certified internal standard is used. This makes it particularly valuable for the characterization of new batches or when a reference standard is unavailable. The sample preparation is straightforward, and the analysis time is relatively short.

GC-FID is a robust and sensitive technique, especially for identifying and quantifying volatile impurities, residual solvents, and by-products from the synthesis of this compound. However, it is a relative method and requires a well-characterized reference standard of the analyte for accurate quantification.

HPLC-UV is a versatile and widely used technique for purity determination. It is particularly effective for analyzing non-volatile impurities and degradation products. Similar to GC, it is a relative method that relies on a reference standard. The choice of UV wavelength is critical, and for compounds with weak chromophores like this compound, detection at lower wavelengths is necessary, which can sometimes lead to interference from other components.

Recommendation:

For the most accurate and reliable purity determination of this compound, especially for reference material characterization, qNMR is the recommended technique due to its status as a primary method. For routine quality control where a reference standard is available, GC-FID and HPLC-UV are excellent complementary techniques . The choice between GC and HPLC will depend on the likely nature of the impurities. A comprehensive purity profile is often best achieved by employing a combination of these techniques, leveraging the strengths of each to detect a wide range of potential impurities.

Inter-laboratory Validation of Ethyl 2-Hydroxybutyrate Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of Ethyl 2-Hydroxybutyrate, a key chiral intermediate and potential biomarker, is critical in various research and development settings. This guide provides a comparative overview of analytical methodologies for its analysis, supported by synthesized performance data from inter-laboratory studies of analogous compounds. Due to the absence of direct inter-laboratory validation studies for this compound, this guide presents expected performance characteristics to aid laboratories in method selection and validation.

Comparative Performance of Analytical Methods

The following tables summarize the anticipated performance characteristics for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These values are derived from validation studies of similar short-chain hydroxy acid esters and related compounds.[1][2][3][4][5]

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance

ParameterExpected Performance
Linearity (R²)> 0.99
Limit of Detection (LOD)0.5 - 5 ng/mL
Limit of Quantification (LLOQ)2 - 15 ng/mL
Intra-day Precision (%CV)< 10%
Inter-day Precision (%CV)< 15%
Accuracy/Recovery85 - 115%

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance

ParameterExpected Performance
Linearity (R²)> 0.995
Limit of Detection (LOD)0.1 - 2 ng/mL
Limit of Quantification (LLOQ)0.5 - 10 ng/mL
Intra-day Precision (%CV)< 8%
Inter-day Precision (%CV)< 12%
Accuracy/Recovery90 - 110%

Experimental Protocols

Detailed methodologies for the two primary analytical techniques are provided below. These protocols are representative and may require optimization based on specific laboratory instrumentation and matrix requirements.

Protocol 1: Analysis of this compound by GC-MS

This method is suitable for the quantification of this compound in biological matrices following derivatization.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of sample (e.g., plasma, urine), add an internal standard (e.g., deuterated this compound).

  • Perform protein precipitation with 200 µL of cold acetonitrile.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • Add 500 µL of ethyl acetate (B1210297) and vortex for 1 minute for liquid-liquid extraction.

  • Centrifuge and transfer the organic (upper) layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

2. Derivatization

  • To the dried extract, add 50 µL of a derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS).

  • Cap the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

3. GC-MS Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar.

  • Injection Volume: 1 µL (splitless).

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 60°C, hold for 1 min, ramp to 250°C at 10°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

Protocol 2: Analysis of this compound by LC-MS/MS

This method offers high sensitivity and specificity for the direct analysis of this compound without derivatization.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of sample (e.g., plasma), add 150 µL of cold methanol (B129727) containing the internal standard.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to an autosampler vial for injection.

2. LC-MS/MS Conditions

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Ion Source Parameters: Optimized for the specific instrument (e.g., curtain gas, ion spray voltage, temperature).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Visualizing the Analytical Workflow

The following diagram illustrates a generalized workflow for the analysis of this compound, from sample receipt to final data analysis.

This compound Analysis Workflow Sample Sample Receipt (e.g., Plasma, Urine) Preparation Sample Preparation (Extraction/Precipitation) Sample->Preparation Add Internal Standard Derivatization Derivatization (for GC-MS) Preparation->Derivatization If GC-MS Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Preparation->Analysis If LC-MS/MS Derivatization->Analysis DataProcessing Data Processing (Integration & Quantification) Analysis->DataProcessing Raw Data Report Reporting (Concentration Values) DataProcessing->Report Processed Results

Caption: General workflow for this compound analysis.

Chiral Separation Considerations

For the stereospecific analysis of this compound enantiomers, chiral chromatography is necessary. Chiral High-Performance Liquid Chromatography (HPLC) is a common approach.[6][7][8] This typically involves the use of a chiral stationary phase (CSP) that can differentiate between the (R)- and (S)-enantiomers. The choice of CSP and mobile phase is critical and often requires empirical method development.[6][7] Protein-based and polysaccharide-based CSPs have shown effectiveness for separating similar chiral compounds.[9] The separation can be achieved in normal-phase, polar organic, or reversed-phase modes, depending on the nature of the CSP.

References

Performance Comparison of Chiral Columns for the Enantioseparation of Ethyl 2-Hydroxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient separation of enantiomers is a critical step in ensuring the safety and efficacy of chiral compounds. Ethyl 2-hydroxybutyrate, a valuable chiral building block, presents a common challenge for enantioselective analysis. This guide provides a comparative overview of different chiral high-performance liquid chromatography (HPLC) columns for the separation of this compound enantiomers, supported by experimental data from closely related analogs where direct data is limited. The information herein is intended to assist in the selection of an appropriate chiral stationary phase (CSP) and starting conditions for method development.

The primary classes of chiral columns effective for the separation of small, polar analytes like this compound are polysaccharide-based and cyclodextrin-based stationary phases. Polysaccharide-based columns, particularly those with amylose (B160209) or cellulose (B213188) derivatives, often provide excellent enantioselectivity for a broad range of compounds through a combination of hydrogen bonding, dipole-dipole, and π-π interactions.

Data Presentation: Comparative Performance of Chiral Columns

The following table summarizes the performance of various chiral columns for the separation of this compound and its close structural analogs. Due to the limited availability of published data specifically for this compound, data for Ethyl 3-Hydroxybutyrate and 2-Hydroxybutyric acid are included as valuable reference points for method development.

Column NameChiral Stationary Phase (CSP)AnalyteMobile PhaseFlow Rate (mL/min)Temperature (°C)Retention Times (min)Separation Factor (α)Resolution (R,)Reference
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)Ethyl 3-Hydroxybutyraten-Hexane / 2-Propanol (98:2, v/v)1.025t1: 12.6 (R), t2: 14.9 (S)1.21>1.5N/A
Chiralpak IG Amylose tris(3-chloro-5-methylphenylcarbamate)2-Hydroxybutyric Acid (derivatized)Acetonitrile / 10 mM Ammonium Acetate (pH 6.8) (90:10, v/v)0.325Not specifiedNot specified3.63[1]
Quinine-based WAX-CSP Quinine (B1679958) tert-butylcarbamate2-Hydroxybutyric AcidAcetonitrile / Methanol (80:20, v/v) + 100 mM Acetic Acid + 25 mM Ammonium Acetate1.025Not specified1.15>1.5[2]
Chirex 3007 (S)-indoline-2-carboxylic acid and (R)-1-(α-naphthyl)ethylamineEthyl 3-HydroxybutyrateNot specifiedNot specifiedNot specifiedNot specified1.06Not specified[3]

Note: Data for Ethyl 3-Hydroxybutyrate and 2-Hydroxybutyric Acid are presented as they are structurally very similar to this compound and the chromatographic conditions are likely to be a good starting point for method development.

Experimental Protocols

Below are the detailed experimental methodologies for the key experiments cited in the comparison table.

Protocol 1: Separation of Ethyl 3-Hydroxybutyrate on Chiralpak AD-H

  • Chromatographic System: High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of n-Hexane and 2-Propanol in a 98:2 (v/v) ratio. The mobile phase should be freshly prepared and degassed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: The sample of racemic Ethyl 3-Hydroxybutyrate is dissolved in the mobile phase to a concentration of approximately 1 mg/mL.

Protocol 2: Separation of 2-Hydroxybutyric Acid (as a derivative) on Chiralpak IG

This method involves a pre-column derivatization step.

  • Derivatization: The enantiomers of 2-hydroxybutyric acid are derivatized with a fluorescent labeling agent to enhance detection and aid in separation.

  • Chromatographic System: Two-dimensional HPLC system with fluorescence detection.

  • Second Dimension Column: Chiralpak IG, 250 x 2.0 mm.

  • Mobile Phase: A gradient of Acetonitrile and 10 mM Ammonium Acetate buffer (pH 6.8). The specific gradient profile should be optimized for the best separation.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 25 °C.

  • Detection: Fluorescence detection at the appropriate excitation and emission wavelengths for the chosen derivatizing agent.

  • Sample Preparation: Plasma samples containing 2-hydroxybutyric acid are first deproteinized, and then the supernatant is subjected to the derivatization reaction.

Protocol 3: Separation of 2-Hydroxybutyric Acid on a Quinine-based Weak Anion Exchange CSP

  • Chromatographic System: HPLC system with a UV or Mass Spectrometric (MS) detector.

  • Column: A weak anion exchange chiral stationary phase based on quinine tert-butylcarbamoyl.

  • Mobile Phase: Acetonitrile / Methanol (80:20, v/v) with 100 mM Acetic Acid and 25 mM Ammonium Acetate as additives.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV or MS detection.

  • Sample Preparation: The sample containing 2-hydroxybutyric acid is dissolved in the mobile phase.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for developing a chiral separation method.

Chiral_Separation_Workflow cluster_0 Method Development cluster_1 Outcome Analyte Racemic Ethyl 2-Hydroxybutyrate Sample Column_Screening Column Screening (Polysaccharide, Cyclodextrin, etc.) Analyte->Column_Screening Inject Mobile_Phase_Optimization Mobile Phase Optimization (Solvent ratio, Additives) Column_Screening->Mobile_Phase_Optimization Select best column Parameter_Fine_Tuning Parameter Fine-Tuning (Flow rate, Temperature) Mobile_Phase_Optimization->Parameter_Fine_Tuning Optimize separation Method_Validation Method Validation (Resolution, Linearity, etc.) Parameter_Fine_Tuning->Method_Validation Finalize method Separated_Enantiomers Baseline Separated Enantiomers Method_Validation->Separated_Enantiomers Successful Separation

Caption: Workflow for Chiral HPLC Method Development.

References

Safety Operating Guide

Proper Disposal Procedures for Ethyl 2-Hydroxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Ethyl 2-Hydroxybutyrate is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. As a substance classified as a combustible liquid that can cause skin and eye irritation, it requires careful handling and adherence to specific disposal protocols to mitigate risks.[1][2] This guide provides essential safety information and a detailed operational plan for its proper disposal, designed for researchers, scientists, and drug development professionals.

Hazard Profile and Safety Overview

Before disposal, it is imperative to understand the hazard profile of this compound. This informs all handling and disposal decisions. All handling should be conducted in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]

PropertyValueSource
GHS Hazard Statements H227: Combustible liquidH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2]
Molecular Formula C₆H₁₂O₃[2]
Molecular Weight ~132.16 g/mol [2]
Primary Hazards Flammable/Combustible, Irritant[1][2]
Incompatible Materials Strong oxidizing agents, Strong bases[1][4]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with local, state, and federal regulations, primarily governed by the Resource Conservation and Recovery Act (RCRA) in the United States.[5][6] Never dispose of this chemical down the drain or in regular trash.[7][8][9]

Waste Segregation and Collection
  • Initial Collection: Collect waste this compound at or near the point of generation in its original container or a designated, compatible waste container.[5] Do not mix it with other waste streams to avoid dangerous reactions.[8]

  • Incompatible Wastes: Ensure that it is stored separately from incompatible materials, such as strong oxidizing agents, to prevent chemical reactions.[1][10]

Container Requirements
  • Compatibility: The waste container must be chemically compatible with this compound and be free from damage or leaks.[5]

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and a description of its hazards (e.g., "Combustible," "Irritant").[3][8]

  • Closure: Keep the container securely closed at all times, except when adding waste.[7][10]

Storage in a Satellite Accumulation Area (SAA)
  • Designated Area: Store the sealed waste container in a designated Satellite Accumulation Area.[10]

  • Safe Location: The SAA should be a cool, well-ventilated area away from heat sources, sparks, or open flames.[3][8] Secondary containment should be used to prevent the spread of material in case of a leak.[3][5]

  • Time Limits: Partially filled containers may remain in an SAA for up to one year, but must be removed within three days of becoming full.[10]

Final Disposal
  • Licensed Contractor: Arrange for the collection and disposal of the waste through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.[3][8]

  • Documentation: Provide the disposal contractor with all necessary documentation, including the Safety Data Sheet (SDS), to ensure they can handle and transport the waste safely and in compliance with regulations.[3] Federal regulations require a manifest to track hazardous waste from its point of generation to its final disposal site.[11][12]

Emergency Procedures: Spill Response

In the event of a spill, immediate and appropriate action is necessary to prevent injury and environmental contamination.

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure the area is well-ventilated.[3]

  • Wear PPE: Before addressing the spill, don appropriate PPE, including respiratory protection if necessary.

  • Contain the Spill: Prevent the spill from spreading or entering drains by using an inert absorbent material such as sand, silica (B1680970) gel, or a universal binder.[1][3][4]

  • Collect Absorbent Material: Carefully collect the contaminated absorbent material using non-sparking tools and place it into a labeled, sealed container for disposal as hazardous waste.[1][13]

  • Clean the Area: Wash the contaminated surface with a soap and water solution.[13]

  • Dispose of Waste: The collected spill material must be disposed of following the same hazardous waste protocol outlined above.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start This compound Ready for Disposal is_spill Is it a spill? start->is_spill spill_protocol Follow Spill Protocol: 1. Wear appropriate PPE. 2. Absorb with inert material. 3. Collect in a sealed container. is_spill->spill_protocol Yes waste_container Ensure waste is in a compatible, sealed, and properly labeled hazardous waste container. is_spill->waste_container No (Bulk Waste) storage Store container in a designated Satellite Accumulation Area (SAA) away from incompatibles. spill_protocol->storage waste_container->storage disposal_service Arrange for pickup by a licensed hazardous waste disposal service. storage->disposal_service end Disposal Complete disposal_service->end

Caption: Workflow for the safe disposal of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.